molecular formula C15H13BrN2O2 B5767600 3-bromo-N'-(phenylacetyl)benzohydrazide

3-bromo-N'-(phenylacetyl)benzohydrazide

Cat. No.: B5767600
M. Wt: 333.18 g/mol
InChI Key: KIOJZLQEAFJOTR-UHFFFAOYSA-N
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Description

3-bromo-N'-(phenylacetyl)benzohydrazide (PubChem CID: 795379) is a benzohydrazide derivative supplied for research and development purposes. This compound is part of a class of synthetic molecules that have demonstrated significant potential in preliminary pharmacological screening, particularly in the areas of antimicrobial and anticancer research . Benzohydrazide scaffolds are considered versatile in medicinal chemistry due to the presence of the CONHN=CH- group, which lends itself to interactions with various biological targets . Scientific studies on closely related bromo-benzohydrazide derivatives have shown that these compounds can exhibit promising bioactivity. One research effort found that such derivatives possessed notable antimicrobial effects, while other analogs within the same series displayed potent anticancer activity, with some compounds showing greater potency than standard chemotherapeutic agents in vitro . The mechanism of action for benzohydrazide derivatives is an area of active investigation. Research suggests their biological activity may stem from their ability to interact with key enzyme targets; computational studies on similar hybrids indicate favorable binding free energy with specific proteins, which may be responsible for growth inhibition in bacterial cells . Furthermore, structure-activity relationship (SAR) and QSAR studies help elucidate how electronic and topological parameters influence the antimicrobial potency of these molecules, guiding the optimization of their chemical structure . This product is intended for use in non-clinical laboratory research only. 3-bromo-N'-(phenylacetyl)benzohydrazide is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOJZLQEAFJOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromobenzohydrazide Derivatives: Technical Guide to Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromobenzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by the unique electronic and steric properties of the meta-bromo substituent. Unlike its para-substituted counterparts, the 3-bromo derivative offers a distinct lipophilic profile and halogen-bonding capability that significantly alters binding affinity in enzymatic pockets, particularly within cholinesterases (AChE/BChE) and ureases. This guide provides a technical roadmap for the synthesis, structural characterization, and biological evaluation of these derivatives, designed for researchers optimizing lead compounds for neurodegenerative and infectious disease indications.

Chemical Foundation & Structure-Activity Relationship (SAR)

The core utility of 3-bromobenzohydrazide lies in its ability to function as a versatile pharmacophore. The hydrazine moiety (-CONHNH


) serves as a rigid linker and a hydrogen bond donor/acceptor, while the 3-bromo group modulates pharmacokinetics and target selectivity.
The "Meta-Bromo" Effect

In comparative studies of benzohydrazides, the position of the halogen is critical.

  • Selectivity: 3-bromo derivatives have demonstrated superior selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE) compared to 4-bromo analogs, likely due to steric clashes in the BChE acyl-binding pocket [1].

  • Halogen Bonding: The bromine atom at the meta position can participate in halogen bonding (X-bond) with carbonyl oxygens or aromatic systems in the receptor site, enhancing potency beyond simple hydrophobic interactions.

  • Lipophilicity: The Br substituent increases logP, facilitating membrane permeability, which is crucial for CNS-targeting drugs (Alzheimer's therapeutics).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Benzohydrazide Core (Scaffold) Br_Sub 3-Bromo Substituent (Lipophilicity & Selectivity) Core->Br_Sub Meta-positioning Linker Hydrazone Linker (-CONHN=CH-) (Metal Chelation/H-Bonding) Core->Linker Condensation Target_AChE Target: AChE (Hydrophobic Cleft) Br_Sub->Target_AChE Steric fit Terminal Terminal Aryl Ring (Electronic Modulation) Linker->Terminal Variation Target_Urease Target: Urease (Ni Active Site) Linker->Target_Urease Chelation

Figure 1: Structure-Activity Relationship (SAR) logic for 3-bromobenzohydrazide derivatives.

Synthetic Architectures

The synthesis of these derivatives typically proceeds through a two-step protocol: hydrazinolysis of the ester followed by condensation with electrophiles (aldehydes/ketones) or cyclization.

Synthetic Pathway

The most robust route utilizes methyl 3-bromobenzoate as the starting material. Direct reaction with hydrazine hydrate yields the hydrazide, which is then converted to Schiff bases (hydrazones) or cyclized to 1,3,4-oxadiazoles.

Synthesis_Pathway Start Methyl 3-bromobenzoate Intermediate 3-Bromobenzohydrazide (Key Intermediate) Start->Intermediate Reflux/EtOH (Hydrazinolysis) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate SchiffBase Schiff Base Derivative (Hydrazone) Intermediate->SchiffBase EtOH/AcOH (cat) (Condensation) Oxadiazole 1,3,4-Oxadiazole Derivative Intermediate->Oxadiazole Cyclization Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->SchiffBase Cyclization POCl3 / Reflux Cyclization->Oxadiazole

Figure 2: General synthetic workflow for accessing bioactive 3-bromobenzohydrazide libraries.

Detailed Experimental Protocol

Objective: Synthesis of (E)-N'-(4-methoxybenzylidene)-3-bromobenzohydrazide.

Step 1: Synthesis of 3-Bromobenzohydrazide

  • Dissolve methyl 3-bromobenzoate (0.01 mol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (99%, 0.05 mol) dropwise to the solution.

  • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: Ethyl acetate/Hexane 3:7).

  • Cool to room temperature. The solid product will precipitate.

  • Filter, wash with cold ethanol, and recrystallize from ethanol to obtain white needle-like crystals.

    • Yield Expectation: 75–85%.

    • Melting Point: ~158–160°C.

Step 2: Synthesis of the Schiff Base (Hydrazone)

  • Dissolve 3-bromobenzohydrazide (0.001 mol) in ethanol (15 mL).

  • Add 4-methoxybenzaldehyde (0.001 mol) and 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 4–6 hours.

  • Cool and pour the reaction mixture into crushed ice/water if precipitation does not occur spontaneously.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from ethanol/DMF mixture.

    • Validation: IR spectrum should show disappearance of NH

      
       doublet (3300-3200 cm
      
      
      
      ) and appearance of -C=N- stretch (~1600-1620 cm
      
      
      ) [2].

Pharmacological Applications & Data[1][2][3][4][5][6][7]

Cholinesterase Inhibition (Alzheimer's Disease)

3-Bromobenzohydrazide derivatives act as dual or selective inhibitors of AChE and BChE.[1][2] The hydrazide linker allows the molecule to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

  • Mechanism: Non-covalent interaction near the catalytic triad.[2]

  • Key Data: In a study of N-alkyl-2-benzohydrazides, 3-bromo derivatives showed high selectivity for AChE over BChE, whereas 4-bromo derivatives were less selective [1].[1]

Urease Inhibition (Anti-Ulcer/H. pylori)

The hydrazide moiety is a known pharmacophore for urease inhibition. It coordinates with the nickel ions in the urease active site, preventing urea hydrolysis.

  • Potency: Derivatives often exhibit IC

    
     values in the low micromolar range (<20 µM), comparable to standard thiourea [3].
    
  • Activity: The presence of the 3-bromo group enhances binding stability compared to unsubstituted analogs.

Quantitative Performance Summary

The table below synthesizes comparative potency data from literature for 3-bromobenzohydrazide derivatives against key targets.

Compound ClassSubstituent (R)Target EnzymeIC

(µM)
Reference StandardNotes
Hydrazone 3-Br (Core) + 4-NO

(Terminal)
Urease0.87 ± 0.31Thiourea (21.2)High Potency [3]
Hydrazone 3-Br (Core) + 2-OH (Terminal)AChE44.0 - 100.0RivastigmineModerate/Selective [1]
Hydrazone 3-Br (Core) + 4-OMe (Terminal)BChE> 500DonepezilInactive (Selective for AChE) [1]
Thiosemicarbazide 3-Br-sulfanilamideUrease17.02 ± 0.01Thiourea (21.0)Comparable to standard [4]

Critical Quality Attributes (CQA) for Validation

To ensure the scientific integrity of the synthesized library, the following analytical benchmarks must be met:

  • NMR Spectroscopy:

    • 
      H NMR:  The amide proton (-CONH -) typically appears as a singlet downfield (11.5–12.5 ppm). The azomethine proton (-N=CH -) appears between 8.3–8.8 ppm.
      
  • IR Spectroscopy:

    • Presence of C=O (amide I) at 1650 cm

      
      .
      
    • Presence of C=N (imine) at 1600–1620 cm

      
      .
      
  • Crystal Structure:

    • X-ray diffraction often reveals trans-E configuration about the C=N bond, stabilized by intermolecular hydrogen bonding networks [2].

References

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Source: Int. J. Mol. Sci. / PMC URL:[Link]

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Source: FUPRESS URL:[Link]

  • Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Synthesis of novel 3-bromosulfanilamide acyl thiourea derivatives: a study on urease inhibition and their molecular docking. Source: ResearchGate URL:[Link]

Sources

Biological Profile & Therapeutic Potential of N'-Phenylacetyl Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N'-phenylacetyl benzohydrazide scaffold represents a specific class of 1,2-diacylhydrazines characterized by the core structure R-C(=O)-NH-NH-C(=O)-R'. Unlike their hydrazone cousins (Schiff bases), these molecules possess a flexible hydrazine bridge flanked by two carbonyls, imparting unique electronic and steric properties.

While often overshadowed by the commercially dominant N-tert-butyl-diacylhydrazines (ecdysone agonists like Tebufenozide), N'-phenylacetyl benzohydrazides exhibit a distinct biological profile. They serve as potent antimicrobial agents , insecticidal leads , and critical synthetic precursors for 1,3,4-oxadiazoles . This guide dissects their biological activity, structure-activity relationships (SAR), and experimental protocols, distinguishing them from the structurally related acylhydrazones to ensure precision in drug development workflows.

Chemical Architecture & Synthesis

The Scaffold

The defining feature of N'-phenylacetyl benzohydrazide is the acyclic 1,2-diacylhydrazine linker . This moiety acts as a hydrogen bond donor/acceptor network, critical for binding to receptors such as the Ecdysone Receptor (EcR) in insects or bacterial enzymes.

  • Core Formula:

    
     (unsubstituted)
    
  • Key Pharmacophore: The -C(=O)-NH-NH-C(=O)- bridge.

Synthetic Pathway

The synthesis typically follows a nucleophilic acyl substitution pathway. A self-validating protocol involves the reaction of benzohydrazide with phenylacetyl chloride or phenylacetic acid (with coupling agents).

Diagram 1: Synthesis of N'-Phenylacetyl Benzohydrazide

Synthesis BH Benzohydrazide (Ph-CONHNH2) Inter Tetrahedral Intermediate BH->Inter Nucleophilic Attack PAC Phenylacetyl Chloride (Ph-CH2-COCl) PAC->Inter Base Base Catalyst (Pyridine/TEA) Base->Inter HCl Scavenging Prod N'-phenylacetyl benzohydrazide (1,2-Diacylhydrazine) Inter->Prod Elimination of Cl-

Caption: Nucleophilic acyl substitution pathway for the synthesis of the 1,2-diacylhydrazine scaffold.

Pharmacological Profiles[1][2][3]

Insecticidal Activity (Ecdysone Agonism)

The most authoritative grounding for the biological activity of diacylhydrazines lies in their ability to mimic the insect molting hormone, 20-hydroxyecdysone (20E) .

  • Mechanism: These compounds bind to the ligand-binding domain of the Ecdysone Receptor (EcR), causing premature and lethal molting in larvae.

  • SAR Insight: The N'-phenylacetyl group provides hydrophobic bulk necessary to fit the EcR binding pocket. Substitution on the phenyl ring (e.g., 4-Ethyl, 4-Chloro) significantly modulates potency.

  • Key Reference: Diacylhydrazines are the class containing commercial insecticides like Tebufenozide and Methoxyfenozide. The N'-phenylacetyl derivatives are non-steroidal analogs with similar binding modes [1].

Antimicrobial Activity

Unlike the insecticidal activity which requires specific steric bulk, the antimicrobial potential of N'-phenylacetyl benzohydrazides relies on their ability to penetrate bacterial cell walls and disrupt enzymatic function.

  • Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and select Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Potency: MIC values typically range from 0.64 µg/mL to 50 µg/mL depending on substitution [2].

  • Structural Driver: The presence of electron-withdrawing groups (EWG) like -NO2, -Cl, or -Br on the benzoyl ring enhances lipophilicity and membrane permeability, correlating with lower MIC values.

Cytotoxicity & Anticancer Potential

Recent studies have highlighted the cytotoxic potential of this scaffold against cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 .

  • Data Summary:

    Cell Line Compound Variant IC50 (µM) Reference
    MCF-7 (Breast) 4-NO2-phenylacetyl 0.7 ± 0.4 [3]
    MDA-MB-231 Unsubstituted 482 (Low potency) [4]

    | HL-60 (Leukemia) | Pyrazole-linked derivative | ≤ 5.0 | [5] |[1][2]

Critical Distinction: Diacylhydrazine vs. Hydrazone

Expert Insight: A common error in literature searches is confusing N'-phenylacetyl benzohydrazides (Diacylhydrazines) with Benzylidene benzohydrazides (Acylhydrazones/Schiff Bases).

  • Diacylhydrazine (Target): R-CO-NH-NH-CO-R. Flexible. Primary Activity: Insecticidal, Antibacterial.

  • Acylhydrazone (Interference): R-CO-NH-N=CH-R. Rigid double bond. Primary Activity: Urease Inhibition, Iron Chelation.

If your target is Urease Inhibition (for H. pylori), the hydrazone form is significantly more potent due to the sp2 nitrogen's ability to chelate Nickel ions in the active site [6]. The diacylhydrazine form discussed here is a weak urease inhibitor but a strong scaffold for oxadiazole synthesis.

Diagram 2: Structure-Activity Divergence

SAR_Divergence cluster_0 Pathway A: Acylation cluster_1 Pathway B: Condensation Scaffold Benzohydrazide Precursor Diacyl N'-Phenylacetyl Benzohydrazide (1,2-Diacylhydrazine) Scaffold->Diacyl + Phenylacetyl Chloride Hydrazone Benzylidene Benzohydrazide (Acylhydrazone) Scaffold->Hydrazone + Benzaldehyde Act1 Activity: Insecticidal (EcR Agonist) Diacyl->Act1 Act2 Activity: Antibacterial (Gram+) Diacyl->Act2 Act3 Activity: Urease Inhibition (Ni Chelation) Hydrazone->Act3 Act4 Activity: Fe-S Cluster Destabilization Hydrazone->Act4

Caption: Divergent biological activities based on synthetic modification of the benzohydrazide core.

Experimental Protocols

Protocol: Synthesis of N'-Phenylacetyl Benzohydrazide

Self-Validating Step: The disappearance of the NH2 peak in IR (approx 3300 cm-1) and the appearance of a second carbonyl peak confirms diacyl formation.

  • Reagents: Benzohydrazide (10 mmol), Phenylacetyl chloride (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 20 mL).

  • Procedure:

    • Dissolve benzohydrazide in dry DCM in a round-bottom flask.

    • Add Triethylamine (TEA) as an acid scavenger.

    • Cool to 0°C in an ice bath.

    • Add Phenylacetyl chloride dropwise over 30 minutes (Exothermic control).

    • Stir at Room Temperature (RT) for 6 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a single new spot.

  • Workup: Wash with 5% NaHCO3 (remove acid), then water. Dry over Na2SO4.[3] Evaporate solvent.[3]

  • Recrystallization: Ethanol/Water mixture.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve compound in DMSO (Stock 1 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).[4]

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: 96-well plate. Serial 2-fold dilutions of the compound (Range: 256 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin.[5]

    • Negative: DMSO + Broth (No bacteria).

    • Growth Control: Bacteria + Broth (No drug).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

Structure-Activity Relationship (SAR) Analysis

For researchers optimizing this scaffold, the following SAR rules apply:

  • The Linker: The -NH-NH- bridge is essential for flexibility. Cyclization to 1,3,4-oxadiazole (dehydration) locks the conformation, often increasing antibacterial activity but decreasing EcR binding flexibility.

  • Phenyl Ring A (Benzoyl): Electron-withdrawing groups (4-NO2, 4-Cl) increase metabolic stability and cytotoxicity [3].

  • Phenyl Ring B (Phenylacetyl): Bulky substituents (tert-butyl) at the para-position enhance insecticidal activity by filling the hydrophobic pocket of the Ecdysone Receptor [7].

Diagram 3: Mechanism of Action (Apoptosis & EcR)

Mechanism cluster_bacteria Bacterial Target cluster_insect Insect Target Compound N'-Phenylacetyl Benzohydrazide Membrane Cell Membrane Permeation Compound->Membrane EcR Ecdysone Receptor (EcR/USP Complex) Compound->EcR Topo Topoisomerase IV (ParE Subunit) Membrane->Topo Death1 Bacterial Cell Death Topo->Death1 Molt Premature Molting EcR->Molt Death2 Larval Death Molt->Death2

Caption: Dual mechanistic pathways: ParE inhibition in bacteria and EcR agonism in insects.

References

  • Synthesis and insecticidal activity of diacylhydrazine derivatives. Chemistry Central Journal. (2017). Available at: [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry. (2021). Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences. (2024). Available at: [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive. (2024).[6] Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide. Bioinorganic Chemistry and Applications. (2013). Available at: [Link]

  • Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research. (2018). Available at: [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides. Molecules. (2012). Available at: [Link]

Sources

Technical Deep Dive: 1,2-Diacylhydrazine Pharmacophore & Ecdysone Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1,2-diacylhydrazine (DAH) pharmacophore, focusing on its mechanism as a non-steroidal ecdysone agonist, chemical synthesis, and application in gene regulation systems.

Executive Summary

The 1,2-diacylhydrazine (DAH) scaffold represents a landmark in biorational design, functioning as the first non-steroidal mimetic of the insect molting hormone 20-hydroxyecdysone (20E). Unlike the steroid 20E, which is metabolically unstable and hydrophilic, DAH ligands (e.g., tebufenozide, methoxyfenozide) exhibit high metabolic stability and lipophilicity, allowing them to penetrate the insect cuticle and persistently activate the Ecdysone Receptor (EcR). This guide details the structural determinants of this pharmacophore, the kinetics of its receptor interaction, and protocols for its synthesis and validation.

Part 1: The Pharmacophore Architecture

Structural Definition and Conformation

The core pharmacophore is defined by a symmetric or asymmetric hydrazine backbone acylated at both nitrogen termini (


).

While the free ligand in solution may adopt multiple rotamers, the bioactive conformation is a distinct "U-shaped" or folded structure. This conformation is critical for fitting into the L-shaped ligand-binding pocket of the EcR.

  • The Hydrophobic Anchor (

    
    ):  The presence of a bulky, hydrophobic group (typically a tert-butyl group) on one nitrogen is the single most critical determinant of potency. This group occupies a deep, hydrophobic sub-pocket in the receptor, anchoring the ligand.
    
  • The Aromatic "Bookends" (

    
    ):  The two acyl groups usually bear aromatic rings. In the bound state, these rings are oriented to interact with hydrophobic residues (Phe, Tyr, Trp) via 
    
    
    
    -
    
    
    stacking or edge-to-face interactions.
  • The Hydrogen Bond Bridge: The diacylhydrazine bridge (

    
    ) acts as a rigid linker that positions the hydrophobic domains while simultaneously engaging in hydrogen bonding with the receptor backbone (specifically with residues corresponding to Thr343 and Ala398 in the Heliothis virescens EcR numbering).
    
Pharmacophore Visualization

The following diagram illustrates the logical relationship between the chemical features of the DAH scaffold and the biological response.

DAH_Pharmacophore Scaffold 1,2-Diacylhydrazine Core (R-CO-N-N-CO-R) Feature_tBu N-tert-butyl Group (Steric Anchor) Scaffold->Feature_tBu Feature_Bridge Hydrazine Bridge (H-Bond Donor/Acceptor) Scaffold->Feature_Bridge Feature_Aryl Aromatic Flanks (Hydrophobic/Pi-Stacking) Scaffold->Feature_Aryl Target_Pocket EcR Ligand Binding Domain (LBD) Feature_tBu->Target_Pocket Fills Val/Leu Pocket Feature_Bridge->Target_Pocket H-bonds to Thr/Ala Feature_Aryl->Target_Pocket Pi-Pi with Phe/Tyr Effect_ConfChange Helix 12 Stabilization (Mousetrap Mechanism) Target_Pocket->Effect_ConfChange Induced Fit Effect_USP USP Recruitment (Heterodimerization) Effect_ConfChange->Effect_USP Outcome Transcriptional Activation Effect_USP->Outcome

Caption: Logical map of the DAH pharmacophore features mapping to specific interactions within the Ecdysone Receptor (EcR) binding pocket.

Part 2: Mechanism of Action (The EcR Switch)

The DAH ligands function as "super-agonists." Unlike 20E, which triggers a pulse of transcription followed by degradation, DAH ligands bind irreversibly (kinetically speaking) and are not efficiently metabolized.

  • Binding: The ligand enters the ligand-binding domain (LBD) of the EcR.[1]

  • Helix 12 Closure: Ligand binding induces a conformational shift in Helix 12 of the LBD, sealing the pocket (the "mousetrap" mechanism).

  • Heterodimerization: The EcR-Ligand complex binds with high affinity to the Ultraspiracle protein (USP), the insect ortholog of RXR.

  • DNA Binding: The EcR/USP/Ligand complex binds to Ecdysone Response Elements (EcREs) in the promoter regions of early genes.

  • Lethal Molt: The persistent activation prevents the insect from completing the molt, leading to "hyperecdysonism"—trapped in the old cuticle, starvation, and death.

Signaling Pathway Diagram

EcR_Signaling Ligand DAH Ligand (Tebufenozide) EcR_Inactive EcR (Inactive) + Chaperones Ligand->EcR_Inactive Binding Complex EcR-Ligand Helix 12 Closed EcR_Inactive->Complex Chaperone Release Heterodimer EcR/USP Functional Complex Complex->Heterodimer + USP USP USP (RXR homolog) USP->Heterodimer DNA EcRE (DNA Element) Heterodimer->DNA Binding Transcription Gene Transcription (Molt Initiation) DNA->Transcription Activation CoActivators Co-Activators CoActivators->DNA Recruitment

Caption: Molecular signaling cascade initiated by 1,2-diacylhydrazine binding to the Ecdysone Receptor.

Part 3: Structure-Activity Relationships (SAR)

The optimization of DAH insecticides (from RH-5849 to Methoxyfenozide) highlights critical SAR trends.

Quantitative Data Summary

The following table summarizes the physicochemical properties and relative potencies of key DAH analogs.

CompoundR1 SubstituentR2 (N-Subst)R4 SubstituentLogPWater Sol. (mg/L)Relative Potency (Lepidoptera)
RH-5849 PhenylHPhenyl1.8~201 (Baseline)
Tebufenozide 4-Ethylphenyltert-Butyl3,5-Dimethylphenyl4.250.83~100x
Methoxyfenozide 3-Methoxy-2-methylphenyltert-Butyl3,5-Dimethylphenyl3.73.3~500x
Halofenozide 4-Chlorophenyltert-ButylPhenyl3.212.3Selective for Coleoptera

Key Insights:

  • Lipophilicity (LogP): A LogP between 3.5 and 4.5 is optimal for cuticular penetration in Lepidoptera.

  • Steric Bulk: The tert-butyl group at R2 is non-negotiable for high affinity. Replacing it with methyl or ethyl drastically reduces potency.

  • Electronic Effects: Electron-donating groups (methoxy, methyl) on the benzoyl rings generally enhance binding compared to strong electron-withdrawing groups, likely by modulating the electron density of the carbonyl oxygen involved in H-bonding.

Part 4: Chemical Synthesis Protocols

The synthesis of 1,2-diacylhydrazines is typically achieved via a convergent route involving the acylation of a mono-substituted hydrazine.

Protocol: Synthesis of Tebufenozide Analog

Objective: Synthesize N-tert-butyl-N,N'-dibenzoylhydrazine.

Reagents:

  • tert-Butylhydrazine hydrochloride

  • Benzoyl chloride (substituted as required)[2]

  • Sodium hydroxide (aq)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation of Mono-acylhydrazine (Intermediate A):

    • Dissolve tert-butylhydrazine hydrochloride (10 mmol) in 10% NaOH (20 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise add the first Benzoyl Chloride derivative (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

    • Mechanism:[3] The nucleophilic nitrogen (distal to the t-butyl group due to steric hindrance) attacks the carbonyl carbon.

    • Stir for 2 hours at room temperature.

    • Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

    • Checkpoint: Verify Intermediate A by TLC (formation of a slower-moving spot compared to starting material).

  • Formation of Diacylhydrazine (Final Product):

    • Dissolve Intermediate A (10 mmol) in dry Toluene.

    • Add a slight excess of the second Benzoyl Chloride derivative (11 mmol).

    • Add Pyridine or Triethylamine (12 mmol) as a base scavenger.

    • Reflux at 110°C for 4-6 hours. Note: The second acylation is sterically hindered by the t-butyl group and requires thermal energy.

    • Cool to room temperature. The product often precipitates.

  • Purification:

    • Filter the precipitate.[2]

    • Recrystallize from Methanol/Water (80:20).

    • Validation: Purity >95% by HPLC. confirm structure via 1H-NMR (Look for the characteristic t-butyl singlet at ~1.5 ppm).

Synthesis_Workflow Start Start: t-Butylhydrazine HCl Step1 Step 1: Acylation (0°C) + Benzoyl Chloride A + NaOH Start->Step1 Inter Intermediate: N-t-butyl-N'-benzoylhydrazine Step1->Inter Step2 Step 2: Acylation (Reflux) + Benzoyl Chloride B + Pyridine Inter->Step2 Product Final Product: 1,2-Diacylhydrazine Step2->Product

Caption: Convergent synthetic workflow for asymmetric 1,2-diacylhydrazines.

Part 5: Experimental Validation Protocols

To confirm the pharmacophore properties, one must validate both receptor binding and biological efficacy.

Ligand Binding Assay (Competitive Displacement)

This assay measures the affinity of the synthesized compound relative to


-Ponasterone A (a high-affinity ecdysteroid).
  • Preparation: Express EcR and USP proteins (e.g., using in vitro translation or bacterial expression).

  • Incubation: Mix EcR/USP lysate with

    
    -Ponasterone A (2 nM) and increasing concentrations of the test DAH compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 4°C for 1 hour.

  • Separation: Separate bound from free ligand using nitrocellulose filter binding or dextran-coated charcoal.

  • Analysis: Measure radioactivity in the bound fraction. Plot % Bound vs. Log[Concentration] to determine

    
    .
    
    • Self-Validation: A valid assay must show complete displacement by unlabeled Ponasterone A (non-specific binding control).

Reporter Gene Assay (Luciferase)

A functional assay to prove agonism (activation) rather than just binding.

  • Transfection: Co-transfect cells (e.g., Sf9 or CHO cells) with:

    • Expression plasmid for EcR and USP.

    • Reporter plasmid containing EcRE upstream of Luciferase.

  • Treatment: Treat cells with test compound (1 µM) for 24 hours.

  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Result: A potent DAH agonist will induce a >50-fold increase in luminescence compared to vehicle control.

Part 6: Beyond Crop Protection (Gene Switches)

The specificity of the DAH pharmacophore for the insect EcR (and its lack of binding to mammalian nuclear receptors) has enabled its use in Chemically Inducible Gene Expression Systems (e.g., the RHEOS™ switch).

  • Mechanism: A chimeric receptor is engineered by fusing the EcR Ligand Binding Domain (LBD) to a mammalian DNA binding domain (e.g., Gal4) and a transactivation domain (e.g., VP16).

  • Application: In gene therapy or bioprocessing, the gene of interest is silent until the DAH ligand (acting as the "inducer") is added.

  • Advantage: DAH ligands have excellent pharmacokinetic profiles in mammals (unlike doxycycline) and show no endogenous hormonal activity.

References

  • Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology. Link

  • Billas, I. M., Iwema, T., Garnier, J. M., Mitschler, A., Rochel, N., & Moras, D. (2003). Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor. Nature. Link

  • Carlson, G. R., et al. (2001). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. Pest Management Science. Link

  • Nakagawa, Y. (2005). QSAR of benzoylhydrazine-type ecdysone agonists using comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry. Link

  • Palli, S. R., & Retnakaran, A. (2000). Molecular and biochemical aspects of ecdysone receptor function. Archives of Insect Biochemistry and Physiology. Link

Sources

Technical Monograph: Therapeutic Potential of 3-Bromo-N'-(phenylacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-bromo-N'-(phenylacetyl)benzohydrazide , a representative 1,2-diacylhydrazine scaffold with significant potential in medicinal chemistry and agrochemical development.

Executive Summary

3-bromo-N'-(phenylacetyl)benzohydrazide represents a versatile pharmacophore within the 1,2-diacylhydrazine class. Structurally, it bridges two distinct lipophilic domains (a 3-bromophenyl ring and a benzyl group) via a flexible hydrazine linker. This architecture confers unique biological properties, positioning the molecule as a "hybrid" scaffold capable of targeting bacterial DNA topoisomerases (ParE/Gyrase), modulating apoptotic pathways in cancer cells, and acting as a non-steroidal ecdysone agonist in agrochemical applications.

This guide dissects the compound’s chemical identity, mechanism of action (MOA), and therapeutic applications, providing validated protocols for its synthesis and biological evaluation.

Chemical Identity & Structural Analysis (SAR)

Molecular Architecture

The molecule consists of three critical Pharmacophoric Elements:

  • The Core Linker (–CONHNHCO–): A 1,2-diacylhydrazine bridge that acts as a hydrogen bond donor/acceptor network, crucial for binding to enzyme active sites (e.g., the ATP-binding pocket of ParE).

  • The 3-Bromophenyl Moiety: The bromine atom at the meta position enhances lipophilicity (LogP modulation) and provides a halogen bond donor site for interaction with backbone carbonyls in target proteins. It also serves as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse libraries.

  • The Phenylacetyl Tail: The methylene spacer (–CH₂–) introduces flexibility, allowing the terminal phenyl ring to adopt an "induced fit" conformation within hydrophobic pockets.

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Formula C₁₅H₁₃BrN₂O₂--
Molecular Weight 333.18 g/mol Optimal for oral bioavailability (<500 Da).
cLogP ~3.2 - 3.5High membrane permeability; suitable for intracellular targets.
H-Bond Donors 2 (NH-NH)Critical for active site recognition.
H-Bond Acceptors 2 (C=O)Facilitates water-mediated bridging.
Rotatable Bonds 4Allows conformational adaptation.

Mechanism of Action (MOA)

Antibacterial: Dual Targeting of DNA Gyrase & Topoisomerase IV (ParE)

Research into benzohydrazide and phenylacetamide derivatives suggests a dual mechanism of action against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Target: The ATP-binding domain of the ParE subunit of Topoisomerase IV.

  • Mechanism: The diacylhydrazine scaffold mimics the adenine ring of ATP, competitively inhibiting ATPase activity. The 3-bromo substituent occupies the hydrophobic pocket usually filled by the adenine base, while the phenylacetyl group extends into the solvent-exposed region, stabilizing the complex.

  • Outcome: Inhibition of DNA decatenation, leading to accumulation of double-strand breaks and bacterial cell death.

Anticancer: Apoptosis Induction via Caspase Activation

Diacylhydrazines have demonstrated cytotoxic efficacy against human cancer cell lines (e.g., MCF-7, HCT-116).

  • Pathway: Modulation of the Bcl-2/Bax ratio.

  • Causality: The compound promotes the release of cytochrome c from mitochondria, triggering the intrinsic apoptotic pathway. This leads to the cleavage of Procaspase-9 to Caspase-9, which subsequently activates the executioner Caspase-3.

Agrochemical: Ecdysone Receptor (EcR) Agonism

While typically requiring a bulky tert-butyl group (as in Tebufenozide), the 1,2-diacylhydrazine core is the fundamental pharmacophore for non-steroidal ecdysone agonists.

  • Mechanism: The molecule binds to the ligand-binding domain (LBD) of the insect Ecdysone Receptor (EcR), inducing a lethal premature molt.

  • Selectivity: The 3-bromo substitution pattern enhances binding affinity in Lepidopteran species compared to non-target organisms.

Visualization: Mechanistic Pathways & Synthesis

Synthesis & Functionalization Workflow

SynthesisWorkflow Start1 3-Bromobenzohydrazide Intermediate Reaction Mixture (TEA, DCM, 0°C to RT) Start1->Intermediate Nucleophilic Attack Start2 Phenylacetyl Chloride Start2->Intermediate Product 3-bromo-N'-(phenylacetyl)benzohydrazide (Target Scaffold) Intermediate->Product Schotten-Baumann Condensation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Product->Suzuki Functionalization (Br handle) Library Biaryl Derivative Library (Enhanced Potency) Suzuki->Library SAR Expansion

Caption: Step-wise synthesis of the target scaffold via Schotten-Baumann condensation, followed by potential late-stage diversification using the bromine handle.

Pharmacological Interaction Network

MOA_Network Compound 3-bromo-N'-(phenylacetyl) benzohydrazide ParE Bacterial ParE (Topoisomerase IV) Compound->ParE ATP Competition Bcl2 Bcl-2 Protein (Mitochondrial) Compound->Bcl2 Downregulation EcR Insect EcR (Ecdysone Receptor) Compound->EcR Agonism DNA_Break Inhibition of DNA Decatenation ParE->DNA_Break Apoptosis Caspase-3 Activation Bcl2->Apoptosis Molting Premature Lethal Molt EcR->Molting

Caption: Multi-target pharmacological profile showing the compound's potential utility in antibacterial, anticancer, and agrochemical domains.

Experimental Protocols

Chemical Synthesis (Standard Protocol)

Objective: Synthesis of 3-bromo-N'-(phenylacetyl)benzohydrazide via Acid Chloride Method.

Reagents:

  • 3-Bromobenzohydrazide (1.0 equiv)

  • Phenylacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 3-bromobenzohydrazide (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Base Addition: Add TEA (6 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add phenylacetyl chloride (5.5 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 1:1).

  • Work-up: Quench with water (20 mL). Extract the organic layer, wash with 10% NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield white/off-white crystals.

Antibacterial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (ParE target validation).

Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Future Directions & Optimization

  • SAR Expansion: The 3-bromo position is a prime candidate for Suzuki coupling to introduce heteroaryl groups (e.g., pyridine, furan), potentially increasing potency against resistant bacterial strains (MRSA).

  • Bioisosterism: Replacing the phenylacetyl methylene (–CH₂–) with an oxygen (–O–) or amine (–NH–) linker could improve metabolic stability against amidases.

  • Crystallography: Obtaining a co-crystal structure with E. coli ParE (PDB ID: 1S16 homolog) is critical to confirm the binding mode and guide structure-based drug design.

References

  • Benzohydrazide and Phenylacetamide Scaffolds as ParE Inhibitors Title: Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors.[1] Source: Frontiers in Bioengineering and Biotechnology (2021). Context: Establishes the antibacterial mechanism of benzohydrazide derivatives targeting Topoisomerase IV. URL:[Link]

  • Diacylhydrazine Insecticides Title: Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[2][3] Source: Chemistry Central Journal (2017). Context: Validates the insecticidal potential of the diacylhydrazine pharmacophore and the role of bromine substitution. URL:[Link]

  • Structural Characterization of Hydrazides Title: 2-Phenyl-N'-(2-phenylacetyl)acetohydrazide. Source: Acta Crystallographica Section E (2012). Context: Provides crystallographic data on the conformation of the N,N'-diacylhydrazine linkage. URL:[Link]

  • Anticancer Benzohydrazides Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Source: Molecules (2022). Context: Demonstrates the utility of 5-bromo-substituted hydrazone/hydrazide scaffolds in inducing apoptosis in MCF-7 cells.[4] URL:[Link]

Sources

difference between benzohydrazide hydrazones and diacylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Pharmacological Divergence

Executive Summary

This guide delineates the critical technical distinctions between Benzohydrazide Hydrazones and Diacylhydrazines . While both classes share a hydrazine pharmacophore origin, their electronic environments, structural rigidity, and biological targets diverge fundamentally.

  • Benzohydrazide Hydrazones (

    
    )  are characterized by an azomethine imine bond, facilitating 
    
    
    
    isomerism and tridentate metal chelation. They are primarily explored as anticancer (iron chelators) and antimicrobial agents.
  • Diacylhydrazines (

    
    )  possess a flexible hydrazine bridge flanked by two carbonyls. They are the gold standard for non-steroidal Ecdysone Agonists  in agrochemistry (Insect Growth Regulators).
    

Part 1: Structural & Electronic Architecture

Chemical Connectivity and Tautomerism

The core difference lies in the hybridization of the nitrogen-adjacent carbon and the resulting electronic conjugation.

FeatureBenzohydrazide HydrazonesDiacylhydrazines (DAHs)
General Formula


Linkage Amide + Imine (Azomethine)Bis-Amide (Hydrazine bridge)
Hybridization

hybridized Azomethine Carbon
Two

Carbonyl Carbons
Isomerism Geometric (

):
Around the

bond. Tautomerism: Amido-Iminol (

).
Conformational: Rotamers around the

bond (syn/anti).
Chelation High: Tridentate (ONO) ligands with metal ions (Fe, Cu).Low/Specific: Poor chelators unless specifically substituted; act as steric ligands in receptors.
Electronic Delocalization

In hydrazones , the


-electron cloud is delocalized across the 

,

, and

system, often extending into the aromatic rings. This conjugation makes the azomethine proton highly acidic and sensitive to hydrolytic cleavage under acidic conditions.

In diacylhydrazines , the lone pairs on the adjacent nitrogen atoms repel (alpha-effect), but the electron-withdrawing carbonyls stabilize the molecule. The


 bond allows for rotation, enabling the molecule to adopt a specific "U-shape" or "stacked" conformation required to fit into the ligand-binding pocket of the Ecdysone Receptor (EcR).

Part 2: Synthetic Methodologies

Comparative Synthesis Logic

The synthesis of these compounds follows divergent pathways starting from a common hydrazide precursor.

SynthesisPathways cluster_conditions Key Reaction Parameters Benzohydrazide Benzohydrazide (Ph-CONHNH2) Hydrazone Benzohydrazide Hydrazone (Schiff Base) Benzohydrazide->Hydrazone Condensation (EtOH, Cat. H+, Reflux) DAH Diacylhydrazine (Symmetrical/Asym) Benzohydrazide->DAH Acylation (Pyridine/TEA, 0-25°C) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone AcidChloride Acid Chloride (R-COCl) AcidChloride->DAH Params1 Hydrazone: Equilibrium driven Requires water removal Params2 DAH: Irreversible Exothermic

Figure 1: Divergent synthetic pathways from benzohydrazide precursors.

Standard Operating Procedure (SOP): Benzohydrazide Hydrazones

Objective: Synthesis of


-benzylidenebenzohydrazide.
  • Reagents: Benzohydrazide (1.0 eq), Benzaldehyde derivative (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve benzohydrazide in ethanol (10 mL/mmol) in a round-bottom flask.

    • Add the aldehyde dropwise with stirring.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Observation: Product usually precipitates as a solid upon cooling.

  • Work-up: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF.

Standard Operating Procedure (SOP): Diacylhydrazines

Objective: Synthesis of


-benzoyl-

-tert-butylbenzohydrazide (Tebufenozide analog).
  • Reagents:

    
    -Butylhydrazine hydrochloride (1.0 eq), Benzoyl chloride (2.2 eq), Triethylamine (TEA) (2.5 eq), DCM (Dichloromethane).
    
  • Procedure:

    • Suspend hydrazine salt in dry DCM under

      
       atmosphere.
      
    • Add TEA dropwise at 0°C to liberate the free hydrazine.

    • Add Benzoyl chloride dropwise at 0°C (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Quench with water. Wash organic layer with 1M HCl (remove unreacted amine), then sat.

    
    . Dry over 
    
    
    
    , concentrate, and recrystallize from Toluene/Hexane.

Part 3: Physicochemical Profiling

Accurate characterization requires distinguishing the spectral signatures of the Imine (


) vs. the secondary Amide (

).

Table 1: Spectral Distinctions (IR & NMR)

Spectral FeatureBenzohydrazide HydrazonesDiacylhydrazines
IR: Amide I (

)
Single band ~1650–1670 cm⁻¹Two bands (often overlapping) ~1640–1680 cm⁻¹
IR: Imine (

)
Diagnostic band ~1590–1620 cm⁻¹ Absent
IR:

Stretch
Single band ~3200–3350 cm⁻¹Two bands (symmetric/asym) ~3150–3300 cm⁻¹
¹H NMR:

Singlet

8.0–8.8 ppm
Absent
¹H NMR:

Singlet

10.0–12.0 ppm (Downfield)
Two Singlets

8.0–10.0 ppm (Broad)
¹³C NMR:

Signal at

145–155 ppm
Absent

Part 4: Pharmacological & Biological Utility[6][7][8][9][10][11]

Diacylhydrazines: The Ecdysone Agonists

Primary Application: Insect Growth Regulators (IGRs). Mechanism: Diacylhydrazines (e.g., Tebufenozide, Methoxyfenozide) mimic 20-hydroxyecdysone (20E) , the insect molting hormone. Unlike 20E, they are metabolically stable and bind irreversibly to the Ecdysone Receptor (EcR) complexed with Ultraspiracle protein (USP). This induces a lethal premature molt.

  • Selectivity: Highly specific to Lepidoptera (caterpillars) and Coleoptera (beetles); safe for mammals due to lack of EcR homologs.

  • Key Structural Requirement: The

    
    -tert-butyl group is critical for fitting into the hydrophobic pocket of the EcR ligand-binding domain.
    
Benzohydrazide Hydrazones: Iron Chelators & Cytotoxins

Primary Application: Anticancer, Antimicrobial, and Iron Chelation Therapy. Mechanism: These compounds act as tridentate ONO ligands (if an ortho-OH is present on the aldehyde ring).

  • Iron Depletion: They chelate intracellular Fe(II)/Fe(III), depriving ribonucleotide reductase of the iron cofactor needed for DNA synthesis.

  • ROS Generation: The iron complexes can undergo redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.

  • LSD1 Inhibition: Recent studies link specific hydrazones to the inhibition of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator.

Mechanism of Action Visualization

MOA cluster_DAH Diacylhydrazines (Agrochemicals) cluster_Hydrazone Benzohydrazide Hydrazones (Pharma) DAH_Ligand Diacylhydrazine (Tebufenozide) EcR_USP EcR/USP Receptor Complex DAH_Ligand->EcR_USP Bind (Agonist) GeneExp Gene Transcription (Molting Genes) EcR_USP->GeneExp Hyper-activation Death Lethal Premature Molting GeneExp->Death Hyd_Ligand Hydrazone (Tridentate Ligand) Iron Intracellular Iron (Fe2+/Fe3+) Hyd_Ligand->Iron Chelation Complex Octahedral Iron Complex Iron->Complex RNR Ribonucleotide Reductase (Inhibited) Complex->RNR Depletion of Cofactor

Figure 2: Mechanistic divergence: Receptor agonism (Left) vs. Metal sequestration (Right).

References

  • Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs. Pesticide Science Society of Japan. Available at: [Link]

  • Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Dalton Transactions. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase. Molecules. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

An In-depth Technical Guide to N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide (C15H13BrN2O2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The molecular formula C15H13BrN2O2 encompasses a diverse class of chemical isomers, with the benzohydrazide derivatives being of significant interest to the scientific community. These compounds, characterized by an aroylhydrazone backbone, have garnered attention for their intriguing coordination chemistry and a wide spectrum of potential biological activities. This guide focuses on a specific, well-characterized isomer: N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide . As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive understanding of this compound's properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide is a distinct isomer with the following key identifiers:

PropertyValueSource
Molecular Formula C15H13BrN2O2[1]
IUPAC Name N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide[1]
Molecular Weight 333.18 g/mol [1]
Monoisotopic Mass 332.01605 Da[2]

The structural integrity of this molecule has been confirmed through single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] The C=N double bond adopts a trans (E) configuration, and the dihedral angle between the two aromatic rings is 22.3 (1)°.[1] The crystal structure is further stabilized by both intramolecular O—H···O and intermolecular N—H···O hydrogen bonds.[1]

Predicted Physical Properties

While extensive experimental data on the physical properties of this specific isomer is not widely published, general characteristics of aroylhydrazones suggest the following:

  • Solubility : Generally, aroylhydrazones are insoluble in water and alcohols but show solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] This solubility profile is critical for designing experimental conditions for synthesis, purification, and biological assays.

  • Appearance : The synthesis of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide yields yellow single crystals.[1]

Synthesis and Structural Elucidation: A Validated Protocol

The synthesis of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide is achieved through a condensation reaction, a robust and well-understood method in organic chemistry.

Experimental Protocol

The following protocol is based on a published crystallographic study, ensuring its validity and reproducibility.[1]

Materials:

  • Benzoylhydrazine (0.02 mol, 2.72 g)

  • 1-(5-bromo-2-hydroxyphenyl)ethanone (0.02 mol, 4.30 g)

  • Anhydrous ethanol (50 ml)

  • Dimethylformamide (30 ml)

Procedure:

  • Dissolve benzoylhydrazine in anhydrous ethanol.

  • Add 1-(5-bromo-2-hydroxyphenyl)ethanone to the solution.

  • Reflux the reaction mixture for 6 hours with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate several times with ethanol.

  • Dry the product in vacuo. The reported yield is 85%.[1]

  • For single crystal growth, dissolve the compound (2.0 mmol, 0.67 g) in dimethylformamide (30 ml) and keep it at room temperature for 30 days.[1]

Causality of Experimental Choices:

  • Anhydrous Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the removal of the water molecule formed during the condensation reaction, driving the equilibrium towards the product. The anhydrous nature of the solvent is crucial to prevent the hydrolysis of the hydrazone product.

  • Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Stirring: Continuous stirring ensures homogeneity of the reaction mixture, maximizing the contact between reactants and leading to a higher yield.

  • Filtration and Washing: These steps are essential for isolating the solid product and removing any unreacted starting materials or soluble impurities.

  • Drying in Vacuo: This removes residual solvent from the product without requiring high temperatures that could potentially lead to decomposition.

Structural Verification Workflow

A multi-faceted approach is necessary to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the synthesis and structural verification of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Potential Applications in Drug Discovery and Development

Aroylhydrazones, the chemical class to which N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide belongs, are recognized for their diverse biological activities. This positions them as promising scaffolds for the development of novel therapeutic agents.

Anticancer Potential

Several studies have highlighted the anticancer properties of aroylhydrazone derivatives, often enhanced through complexation with metal ions. For instance, dioxidovanadium(V) complexes of aroylhydrazones have demonstrated cell-selective cytotoxicity against colon, breast, and cervical cancer cell lines.[4] The hydrophobicity of these compounds appears to play a crucial role in their cytotoxic efficacy.[4]

Antimicrobial Activity

The hydrazone moiety is a key pharmacophore in a variety of antimicrobial agents. The investigation of novel benzohydrazide derivatives for their antibacterial and antifungal properties is an active area of research.

Antioxidant Properties

The structural features of benzohydrazides, particularly the presence of phenolic hydroxyl groups and the hydrazone linkage, suggest potential antioxidant activity. These compounds can act as free radical scavengers, a property relevant to the treatment of diseases associated with oxidative stress.

Future Research Directions

The foundational data presented in this guide provides a springboard for further investigation into the therapeutic potential of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Future_Research cluster_0 Preclinical Development cluster_1 Chemical Development Biological_Screening Broad Biological Screening (Anticancer, Antimicrobial) SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Mechanism_of_Action Mechanism of Action Elucidation SAR_Studies->Mechanism_of_Action ADMET_Profiling In vitro ADMET Profiling Mechanism_of_Action->ADMET_Profiling Derivative_Synthesis Synthesis of Analogs Derivative_Synthesis->SAR_Studies Metal_Complexation Metal Complexation Studies Derivative_Synthesis->Metal_Complexation Formulation_Development Solubility Enhancement & Formulation Studies Derivative_Synthesis->Formulation_Development Metal_Complexation->Biological_Screening

Caption: A roadmap for the future investigation of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Key areas for future exploration include:

  • Comprehensive Biological Screening: A systematic evaluation of the compound's efficacy against a broad panel of cancer cell lines and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to identify key structural motifs responsible for biological activity.

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways through which this compound exerts its biological effects.

  • In vitro ADMET Profiling: Early-stage assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • Metal Complexation: Exploring the synthesis of metal complexes of this ligand and evaluating their potential for enhanced biological activity.

References

  • Guruna, S., et al. (2021). Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: DNA/BSA Interactions, Hydrophobicity, and Cell-Selective Anticancer Potential. Inorganic Chemistry, 60(20), 15291–15309. [Link]

  • Ahmed, A., & Mostafa, M. (2022). Physicochemical and Analytical Studies of Some Monomer and Polymer Complexes Derived from Selected Aroyl Hydrazone. Open Journal of Inorganic Chemistry, 12, 1-17. [Link]

  • Zheng, C.-Z., et al. (2008). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2487. [Link]

  • PubChem. (n.d.). 5-bromo-2-hydroxy-n'-(1-phenylethylidene)benzohydrazide. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Antimicrobial Screening of Benzohydrazide Derivatives: A High-Fidelity Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzohydrazide derivatives (


) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms such as DNA gyrase inhibition, enoyl-ACP reductase (InhA) suppression, and metal chelation. However, their poor aqueous solubility and potential for chemical instability pose significant challenges in standard screening assays. This application note provides a rigorous, optimized framework for evaluating the antimicrobial efficacy of benzohydrazide compounds, prioritizing the Resazurin Microtiter Assay (REMA)  over standard turbidimetric methods to eliminate precipitation artifacts.

Part 1: Strategic Pre-Screening & Compound Handling

Solubility Profiling & Stock Preparation

Benzohydrazides often exhibit low solubility in aqueous media, which can lead to false negatives (compound precipitation) or false positives (aggregate toxicity).

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice. Avoid ethanol if possible, as it can evaporate during incubation, altering concentrations.

  • Maximum Tolerable Concentration (MTC): Most bacteria tolerate up to 2-5% DMSO. However, for accurate MIC determination, the final assay concentration of DMSO should not exceed 1% (v/v) .

  • Preparation Protocol:

    • Prepare a 10 mg/mL master stock in 100% DMSO.

    • Sonicate for 10–15 minutes to ensure complete dissolution.

    • Visual Check: Inspect for micro-precipitates under a light source. If cloudy, dilute to 5 mg/mL.

Inoculum Standardization

Consistency is the bedrock of reproducibility.

  • Standard: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Verification: Measure Optical Density (

    
    ) ranges between 0.08 and 0.13 .
    
  • Dilution Factor: For microdilution, dilute the 0.5 McFarland suspension 1:100 in broth to achieve a final assay concentration of

    
     CFU/mL.
    

Part 2: Primary Quantitative Screening (MIC)

Protocol A: Modified Resazurin Microtiter Assay (REMA)

Why this method? Standard broth microdilution relies on turbidity (OD) to read growth. Benzohydrazides often precipitate upon contact with aqueous cation-adjusted Mueller-Hinton Broth (CAMHB), interfering with OD readings. Resazurin (Alamar Blue) is a redox indicator that changes from Blue (Non-fluorescent/Oxidized) to Pink (Fluorescent/Reduced) only in the presence of metabolically active bacteria, bypassing solubility artifacts.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt powder (Sigma-Aldrich), prepared as a 0.015% (w/v) solution in sterile PBS. Filter sterilize (0.22 µm).

  • Plates: 96-well round-bottom polystyrene plates.

Step-by-Step Workflow
  • Plate Layout:

    • Columns 1-10: Test Compound (Serial 2-fold dilutions).

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only) & Compound Blank (Broth + Compound at highest concentration).

  • Dilution:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of compound stock (diluted to 2x desired starting concentration) to Column 1.

    • Perform serial dilution (transfer 100 µL) from Col 1 to Col 10. Discard the final 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension (

      
       CFU/mL) to wells in Col 1-11.
      
    • Final Volume: 200 µL/well.[2]

  • Incubation:

    • Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).[3]

  • Development:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 1–4 hours.

  • Readout:

    • Visual: Blue = Inhibition (MIC); Pink = Growth.

    • Spectrophotometric: Measure Absorbance at 570 nm (reduced) and 600 nm (oxidized).

Data Interpretation: The MIC is the lowest concentration preventing the color change from blue to pink.[4]

Part 3: Mechanistic Profiling

Once a "Hit" is identified (MIC < 10 µg/mL), mechanistic validation is required.

Protocol B: Time-Kill Kinetics

Determines if the benzohydrazide is bactericidal (


 reduction) or bacteriostatic .
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[5]

  • Inoculum: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Perform serial 10-fold dilutions in PBS. Plate 20 µL spots onto Nutrient Agar.

  • Count: Incubate plates overnight and count colonies. Calculate CFU/mL.

Protocol C: Crystal Violet Biofilm Inhibition Assay

Benzohydrazides are often investigated for anti-biofilm properties due to their ability to chelate iron, a signal for biofilm maturation.

  • Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add 100 µL of compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 24–48 hours at 37°C (static).

  • Washing: Gently aspirate media.[2] Wash wells 3x with sterile PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.

  • Solubilization: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to dissolve the dye.[6]

  • Quantification: Read OD at 595 nm .

    • % Inhibition =

      
      .
      

Part 4: Visualization of Workflows

Experimental Workflow Diagram

AntimicrobialScreening Synthesis Benzohydrazide Synthesis (Schiff Base / Metal Complex) Solubility Solubility Check (DMSO Tolerance < 1%) Synthesis->Solubility PrimaryScreen Primary Screen: REMA (Resazurin MIC Assay) Solubility->PrimaryScreen Standardized Inoculum Decision MIC < 10 µg/mL? PrimaryScreen->Decision HitValidation Hit Validation (Repetition n=3) Decision->HitValidation Yes Discard Discard / Redesign Decision->Discard No Mechanism Mechanistic Profiling HitValidation->Mechanism TimeKill Time-Kill Kinetics (Bactericidal vs Static) Mechanism->TimeKill Biofilm Biofilm Inhibition (Crystal Violet) Mechanism->Biofilm Tox Selectivity Index (Hemolysis / MTT) Mechanism->Tox

Figure 1: Strategic workflow for screening benzohydrazide derivatives, moving from solubility checks to mechanistic profiling.

Mechanism of Action (Hypothetical)

MOA Benzohydrazide Benzohydrazide Scaffold Target1 Enoyl-ACP Reductase (InhA inhibition) Benzohydrazide->Target1 Target2 Metal Chelation (Fe2+/Cu2+) Benzohydrazide->Target2 Target3 DNA Gyrase (Replication Block) Benzohydrazide->Target3 Effect1 Cell Wall Lysis Target1->Effect1 Mycolic Acid Synthesis Stop Effect2 Biofilm Disruption Target2->Effect2 Signal Interference Effect3 Growth Arrest Target3->Effect3 DNA Supercoiling Failure

Figure 2: Potential mechanisms of action for benzohydrazides, highlighting multi-target pleiotropy.

Part 5: Data Presentation & Analysis

Quantitative Summary Table

When reporting results, condense data into a comparative format. Calculate the Selectivity Index (SI) , defined as


. An 

indicates a promising drug candidate.
Compound IDR-Group Subst.MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MBC/MIC RatioBiofilm IC50 [µg/mL]
BZ-01 4-NO264>128N/A>128
BZ-05 2-OH (Salicylic)4162 (Bactericidal)8.5
BZ-09 4-Cl8324 (Bacteriostatic)22.1
Control Ciprofloxacin0.50.01510.8
Troubleshooting Guide
  • Precipitation in Wells: If "crystals" appear after adding broth, the compound has crashed out. Action: Switch to REMA (Protocol A) or use a cosolvent like Tween-80 (0.02%).

  • Pink Control Wells: Indicates contamination.[7] Action: Discard plate and re-sterilize media.

  • No Color Change in Positive Control: Inoculum density too low or dead bacteria. Action: Re-verify McFarland standard and use fresh overnight cultures.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324. [Link]

  • Popiołek, L. (2021).[8][9] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

Sources

Application Note: Precision Cytotoxicity Profiling of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Chemical Interference and Metabolic Artifacts in In Vitro Assays

Abstract

Hydrazine derivatives (


) represent a unique class of pharmacophores found in antidepressants (e.g., phenelzine), antituberculars (e.g., isoniazid), and diverse antineoplastic agents.[1][2][3] However, their high chemical reactivity creates significant liabilities in standard in vitro toxicity screening. Hydrazines are potent reducing agents capable of non-enzymatically reducing tetrazolium salts (MTT/MTS), leading to false "viability" signals. Furthermore, they react rapidly with carbonyl-containing media supplements (e.g., pyruvate), altering drug bioavailability. This guide outlines a scientifically rigorous framework for assessing hydrazine cytotoxicity, prioritizing ATP-based endpoints and strict media control to ensure data integrity.
Part 1: The Chemical Challenge & Experimental Design

Before pipetting a single cell, the experimental design must account for two critical failure modes specific to hydrazine chemistry: The Redox Trap and The Pyruvate Trap .

1. The Redox Trap (MTT Interference)

Standard assays like MTT, MTS, and WST-1 rely on cellular oxidoreductases to reduce a tetrazolium salt into a colored formazan product.[4] Hydrazine derivatives, possessing free lone pairs on adjacent nitrogen atoms, act as strong nucleophiles and reducing agents. They can chemically reduce tetrazolium salts in the absence of live cells.

  • Consequence: High background absorbance mimics high cell viability.

  • Result: Underestimation of toxicity (IC

    
     shifts right).
    
2. The Pyruvate Trap (Media Scavenging)

Many standard culture media (e.g., DMEM, RPMI) are supplemented with Sodium Pyruvate (1 mM) to support metabolism. Hydrazines react rapidly with the ketone group of pyruvate to form hydrazones via a condensation reaction.

  • Reaction:

    
    
    
  • Consequence: The effective concentration of the parent hydrazine drug is depleted immediately upon addition to the media.

  • Result: False resistance (IC

    
     shifts right) and exposure to a secondary metabolite (hydrazone) rather than the parent drug.
    
Part 2: Assay Selection Matrix
Assay TypeSuitability for HydrazinesMechanism of Failure/SuccessRecommendation
MTT / MTS Low Chemical Reduction: Drug directly converts dye to formazan.Avoid (or use strict wash protocol).
Resazurin Medium Redox Interference: Less sensitive than MTT, but high conc. hydrazines can still reduce resazurin.Use with Acellular Controls .
LDH Release Medium-High Enzyme Inhibition: Hydrazines may inhibit LDH enzyme activity, masking cell death.Verify with positive control first.
ATP Luminescence High (Gold Standard) Metabolic: Luciferase reaction is generally resistant to hydrazine interference.Highly Recommended.
Real-Time Imaging High Morphological: Label-free (confluence/phase) avoids chemical interaction entirely.Ideal for kinetic profiling.
Part 3: Visualizing the Interference Pathways

The following diagram illustrates the decision logic required to avoid artifacts when testing hydrazine derivatives.

Hydrazine_Workflow Start Start: Hydrazine Derivative Cytotoxicity Profiling Media_Check Check Culture Media: Contains Pyruvate/Ketones? Start->Media_Check Action_Pyruvate STOP: Hydrazine will form Hydrazones. Switch to Pyruvate-Free Media. Media_Check->Action_Pyruvate Yes Assay_Select Select Readout Method Media_Check->Assay_Select No Action_Pyruvate->Assay_Select After Media Change MTT_Path Tetrazolium (MTT/MTS) Assay_Select->MTT_Path ATP_Path ATP Luminescence (CellTiter-Glo) Assay_Select->ATP_Path Interference CRITICAL RISK: Chemical Reduction of Dye (False Viability Signal) MTT_Path->Interference Standard Protocol Wash_Step Mandatory Protocol Adjustment: 3x PBS Wash BEFORE dye addition MTT_Path->Wash_Step Modified Protocol Valid_Res Valid IC50 Data ATP_Path->Valid_Res Direct Read Interference->Valid_Res Invalid Data Wash_Step->Valid_Res

Caption: Decision tree for hydrazine cytotoxicity profiling. Note the critical branch points at media selection (Pyruvate avoidance) and assay selection (MTT interference mitigation).

Part 4: Detailed Protocols
Protocol A: The Gold Standard (ATP Luminescence)

This protocol minimizes chemical interference by measuring ATP, a marker of metabolically active cells, using a luciferase reaction that is generally robust against hydrazine reduction.

Materials:

  • Cells: Target cell line (e.g., HepG2 for hepatotoxicity).[5]

  • Media: Pyruvate-Free DMEM/RPMI + 10% FBS.

  • Reagent: ATP detection reagent (e.g., CellTiter-Glo or equivalent).

  • Plate: White-walled, opaque bottom 96-well plates (to prevent signal bleed).

Step-by-Step:

  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 100 µL of Pyruvate-Free media. Allow attachment (24h).

  • Compound Preparation: Dissolve hydrazine derivative in DMSO.

    • Critical: Limit final DMSO to <0.5%.

    • Critical: Prepare serial dilutions in Pyruvate-Free media immediately before use. Do not store diluted drugs.

  • Exposure: Remove old media. Add 100 µL of fresh media containing the drug.

    • Control 1: Vehicle Control (Media + DMSO).

    • Control 2: Positive Control (e.g., Staurosporine).

    • Control 3 (Acellular): Media + Drug (Highest Conc.) + No Cells. (Checks for luciferase inhibition).

  • Incubation: Incubate for desired time (24h, 48h, 72h).

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP Reagent to each well (1:1 ratio).

    • Orbitally shake for 2 mins (induce lysis).

    • Incubate at RT for 10 mins (stabilize signal).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: The "Wash-Correction" (Modified MTT)

Use this ONLY if ATP assays are unavailable. The wash step is non-negotiable to remove the reducing hydrazine before it touches the MTT dye.

Materials:

  • MTT Reagent (5 mg/mL in PBS).

  • Wash Buffer: Sterile PBS (warm).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step:

  • Exposure: Treat cells with hydrazine derivative in Pyruvate-Free media (as above).

  • The Wash (CRITICAL):

    • Adherent Cells: Carefully aspirate the drug-containing media. Gently add 100 µL warm PBS. Aspirate. Repeat 2 times .

    • Suspension Cells: Centrifuge plate (300 x g, 5 min). Aspirate supernatant. Resuspend in PBS. Repeat 2 times .

  • Dye Addition: Add fresh media (100 µL) + MTT reagent (10 µL).

  • Incubation: Incubate 2–4 hours at 37°C.

  • Solubilization: Aspirate media (carefully, do not dislodge crystals). Add 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

    • Validation: Compare the "Acellular Control" (Drug + MTT, no cells) against the Blank. If the Acellular Control is purple, the wash was insufficient.

Part 5: Mechanistic Profiling (Oxidative Stress)

Hydrazine toxicity is frequently driven by Reactive Oxygen Species (ROS) generation and glutathione depletion.

Mechanism Hydrazine Hydrazine Derivative CYP Metabolic Activation (CYP450 / Peroxidases) Hydrazine->CYP Radicals Free Radicals (C-centered / N-centered) CYP->Radicals ROS ROS Generation (Superoxide / H2O2) Radicals->ROS GSH GSH Depletion ROS->GSH Oxidizes Damage Mitochondrial Dysfunction & DNA Alkylation ROS->Damage GSH->Damage Loss of Protection Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Mechanistic pathway of hydrazine toxicity involving metabolic activation and oxidative stress.

Recommended Mechanistic Assays:

  • ROS Detection: Use H2DCFDA (Cell-permeant).

    • Protocol Note: Load dye before drug treatment (Pre-loading) to capture early oxidative bursts (1–4 hours).

  • Glutathione Status: Use GSH/GSSG-Glo assays.

    • Expectation: Hydrazines often cause a rapid drop in reduced GSH/GSSG ratio.

References
  • Slide, A. et al. (2011). Interference of reducing agents with the MTT assay.Assay and Drug Development Technologies . Defines the mechanism of non-enzymatic reduction of tetrazolium salts by chemical reducers.

  • Cree, I. A.[6] & Andreotti, P. E. (1997).[7] Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines.[7]Toxicology in Vitro . Establishes ATP bioluminescence as a robust alternative to colorimetric assays.

  • Hussain, S. & Frazier, J. M. (2002).[8] Cellular toxicity of hydrazine in primary rat hepatocytes.[8]Toxicological Sciences .[7] Details the oxidative stress mechanism and glutathione depletion specific to hydrazine toxicity.

  • Tostmann, A. et al. (2008).[5] Isoniazid toxicity.[5]Current Pharmaceutical Design . Reviews the metabolic activation of hydrazine drugs (isoniazid) into toxic reactive intermediates.

  • Stockert, J. C. et al. (2012). Tetrazolium salts and formazan products in cell biology: Viability assessment, fluorescence imaging, and labeling perspectives.Acta Histochemica . Comprehensive review of tetrazolium chemistry and interference factors.

Sources

Troubleshooting & Optimization

improving yield of 3-bromo-N'-(phenylacetyl)benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of 3-Bromo-N'-(phenylacetyl)benzohydrazide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Subject: 3-Bromo-N'-(phenylacetyl)benzohydrazide

Executive Summary & Reaction Logic

The synthesis of 3-bromo-N'-(phenylacetyl)benzohydrazide involves the formation of an asymmetric 1,2-diacylhydrazine linkage.[1] The most robust route employs the acylation of a mono-hydrazide (typically 3-bromobenzohydrazide) with an acid chloride (phenylacetyl chloride).[1]

Low yields in this synthesis are rarely due to the intrinsic stability of the product but rather kinetic traps: competitive protonation , solubility-limited reactivity , and cyclodehydration to the corresponding 1,3,4-oxadiazole.[1][2]

Core Reaction Pathway

The following diagram illustrates the critical nodes where yield is lost (red paths) versus the target pathway (green path).

ReactionPathway Start 3-Bromobenzohydrazide (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (Nucleophilic Attack) Side1 Protonated Hydrazide (Non-reactive Salt) Start->Side1 + HCl (if Base insufficient) Reagent Phenylacetyl Chloride (Electrophile) Side3 Hydrolyzed Acid (Phenylacetic acid) Reagent->Side3 + H2O (Wet Solvent) Base Base (Et3N/Pyridine) Base->Side1 Scavenges HCl (Prevents Salt) Product 3-Bromo-N'-(phenylacetyl) benzohydrazide (Target) Intermediate->Product - HCl (Elimination) Side2 1,3,4-Oxadiazole (Cyclized Impurity) Product->Side2 Heat / Acid Catalyst (Dehydration)

Caption: Mechanistic pathway showing the target acylation and competitive deactivation/cyclization routes.[1][2]

Critical Process Parameters (CPP)

To improve yield, you must control the variables that dictate the kinetic competition between N-acylation and side reactions.

ParameterRecommended SettingScientific Rationale
Solvent System THF (anhydrous) or DCM 3-bromobenzohydrazide has poor solubility in non-polar solvents.[1] THF solubilizes the hydrazide better than DCM, increasing the effective concentration of the nucleophile.
Base Stoichiometry 1.1 – 1.2 equiv (Et3N or Pyridine)The reaction generates HCl. If HCl is not neutralized immediately, it protonates the unreacted hydrazide (

), rendering it non-nucleophilic and halting the reaction at ~50% conversion.[1][2]
Temperature 0°C to RT High temperatures (>40°C) promote the cyclodehydration of the diacylhydrazine product into a 1,3,4-oxadiazole derivative, drastically reducing isolated yield.[2]
Addition Order Acid Chloride into Hydrazide Adding the acid chloride slowly to the hydrazide/base mixture ensures the nucleophile is always in excess, minimizing local concentration spikes that could lead to di-acylation (rare but possible).
Troubleshooting Guide & FAQs
Category A: Low Yield (<50%) [1][2]

Q: I see a lot of unreacted starting material (3-bromobenzohydrazide) on TLC, even after adding excess acid chloride. Why? Diagnosis: This is the "Protonation Trap." Explanation: As the reaction proceeds, HCl is generated.[2] If your base is weak, wet, or insufficient, the HCl protonates the terminal nitrogen of your starting hydrazide.[2] The resulting hydrazinium salt is insoluble in DCM/THF and precipitates out, becoming inert to acylation. Corrective Action:

  • Ensure you are using at least 1.2 equivalents of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Switch to a Schotten-Baumann condition (biphasic: DCM + aq.[1] Na2CO3) if organic solubility is the bottleneck. The aqueous base actively scavenges protons, keeping the hydrazide free in the organic phase.

Q: My product is oiling out and yield is lost during crystallization. Diagnosis: Solvent entrapment / Impurity profile. Explanation: Phenylacetyl derivatives are flexible and can be "greasy." If unreacted phenylacetic acid (from hydrolyzed chloride) is present, it prevents the product from crystallizing.[2] Corrective Action:

  • Workup: Wash the organic layer with saturated NaHCO3 (removes phenylacetic acid) and 0.1 M HCl (removes unreacted hydrazide/base). Note: Keep acid wash brief and cold to prevent hydrolysis.

  • Recrystallization: Use Ethanol/Water (9:1) . Dissolve hot in ethanol, then add water dropwise until turbid. Cool slowly.

Category B: Impurity Profile

Q: I have a byproduct with a mass [M-18] relative to my product. What is it? Diagnosis: Cyclodehydration to 1,3,4-Oxadiazole.[1][2][3][4] Explanation: 3-bromo-N'-(phenylacetyl)benzohydrazide is a precursor to 2-(3-bromophenyl)-5-benzyl-1,3,4-oxadiazole.[1][2] This cyclization releases water (Mass -18) and is catalyzed by heat and acid (e.g., POCl3, SOCl2, or even residual HCl from the reaction).[2] Corrective Action:

  • Strict Temperature Control: Do not reflux during the acylation step. Perform the reaction at 0°C and warm only to room temperature (25°C).

  • Avoid Acidic Drying Agents: Do not use acidic silica or prolonged exposure to MgSO4 if the product is sensitive.

Q: Can I use carboxylic acid instead of acid chloride to improve selectivity? Answer: Yes, using coupling agents (EDC/HOBt or HATU).[2] Protocol:

  • Dissolve Phenylacetic acid (1.0 eq) in DMF.

  • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate.

  • Add 3-bromobenzohydrazide (1.0 eq).[1][5] Benefit: This avoids HCl generation entirely, preventing the "Protonation Trap" and oxadiazole formation.[2] Drawback: Removal of urea byproducts (from EDC) can be tedious; requires column chromatography.

Validated Experimental Protocol

Method: Acid Chloride Coupling (Optimized for Yield) Target Scale: 5.0 mmol

  • Preparation of Nucleophile Solution:

    • In a dry 50 mL round-bottom flask, suspend 3-bromobenzohydrazide (1.07 g, 5.0 mmol) in anhydrous THF (20 mL). Note: THF is preferred over DCM for better solubility.

    • Add Triethylamine (0.84 mL, 6.0 mmol, 1.2 equiv). The suspension may clear up as the base deprotonates any salts.

    • Cool the mixture to 0°C (ice bath).

  • Acylation Step:

    • Dilute Phenylacetyl chloride (0.79 mL, 5.0 mmol, 1.0 equiv) in THF (5 mL).

    • Add the acid chloride solution dropwise over 15 minutes to the stirring hydrazide solution.

    • Observation: A white precipitate (Et3N[1][2][6]·HCl) will form immediately. This is a good sign.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product is typically insoluble in water and should precipitate.

    • Filtration: Filter the solid.[7]

    • Washing: Wash the filter cake sequentially with:

      • 5% NaHCO3 (2 x 10 mL) – Removes acid.

      • Water (2 x 10 mL) – Removes salts.

      • Cold Ethanol (1 x 5 mL) – Displaces water/removes grease.

  • Purification:

    • Dry the solid in a vacuum oven at 45°C.

    • If purity is <95%, recrystallize from hot Ethanol .[2]

References
  • General Synthesis of Diacylhydrazines

    • Title: Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate.[8]

    • Source: Journal of the American Oil Chemists' Society (1968).[8]

    • URL:[Link][1][2]

  • Prevention of Bis-Hydrazide Formation

    • Title: Processes for making hydrazides (US Patent 8110705B2).[2]

    • Source: Google P
    • URL
  • Cyclization Side Reactions (Oxadiazole Formation)

    • Title: Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using polymer-supported Burgess reagents.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link][1][2]

  • Biological Relevance of Benzohydrazide Derivatives

    • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[2][9][10]

    • Source: Der Pharma Chemica (2016).[2]

    • URL:[Link]

Sources

optimizing reflux time for benzohydrazide condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Topic: Optimization of Reflux Time for Benzohydrazide Condensation Ticket ID: #BHZ-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are inquiring about optimizing the reflux time for benzohydrazide condensation . In organic synthesis, this term typically refers to two distinct phases:

  • Primary Condensation (Synthesis): Reacting a benzoate ester with hydrazine hydrate to form benzohydrazide.

  • Secondary Condensation (Derivatization): Reacting the isolated benzohydrazide with an aldehyde/ketone to form a hydrazone (Schiff base).

This guide focuses primarily on Step 1 , as this is the kinetically sensitive step where "reflux time" is the critical variable determining the ratio between the desired product and the thermodynamic "bis-hydrazide" impurity.

Module 1: The Kinetic Landscape (Mechanism & Risks)

To optimize reflux time, you must understand the competing reactions. The reaction is a nucleophilic acyl substitution.

  • The Goal: Hydrazine (

    
    ) attacks the ester carbonyl to form Benzohydrazide.
    
  • The Risk: The newly formed Benzohydrazide is also a nucleophile. If the reaction runs too long or hydrazine is depleted, the product attacks a remaining ester molecule to form 1,2-Dibenzoylhydrazine (the "Bis" impurity).

Reaction Pathway Diagram

The following diagram illustrates why time and stoichiometry are your control valves.

Benzohydrazide_Pathway Ester Ethyl Benzoate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Impurity 1,2-Dibenzoylhydrazine (Bis-Impurity) Ester->Impurity Hydrazine Hydrazine Hydrate (Excess Required) Hydrazine->Intermediate Product Benzohydrazide (Target Product) Intermediate->Product Elimination of EtOH (Fast) Product->Impurity Secondary Attack on Ester (Occurs if Reflux > Optimal or Hydrazine Limiting)

Figure 1: Reaction pathway showing the competitive formation of the Bis-impurity during extended reflux.

Module 2: Optimization Data & Protocols

The "Sweet Spot" Analysis

Reflux time is not linear; it follows a saturation curve where yield plateaus and impurity generation accelerates.

Experimental Conditions: Ethyl benzoate (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol solvent, Reflux (


C).
Reflux TimeTypical YieldPurity ProfileTechnical Verdict
0.5 - 1 Hour 30 - 45%High (Unreacted Ester present)Incomplete. Thermodynamic barrier not fully overcome.
2 - 4 Hours 80 - 92% Optimal (>98%) The "Sweet Spot." Conversion is maximized before secondary attack becomes significant.
5 - 8 Hours 75 - 85%Moderate (Bis-impurity forms)Diminishing Returns. Yield drops due to conversion to bis-product.
> 12 Hours < 60%Low (High Bis-content)Failed Optimization. Significant formation of insoluble 1,2-dibenzoylhydrazine.
Standard Optimized Protocol
  • Stoichiometry: Dissolve Ethyl Benzoate (0.1 mol) in absolute Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (0.2 mol, 2.0 equivalents ) dropwise.

    • Why? The large excess drives the equilibrium toward the mono-hydrazide and statistically prevents the product from attacking the ester [1].

  • Reflux: Heat to gentle reflux (

    
    C) for 3.0 hours .
    
  • Validation: Perform TLC (Ethyl Acetate:Hexane 1:1) at T=2h. If ester spot is visible, continue to T=3h.

  • Work-up: Cool to room temperature, then to

    
    C. The product will crystallize. Filter and wash with ice-cold water  (removes excess hydrazine).
    

Module 3: Troubleshooting Guide (FAQs)

Q1: My product has a higher melting point than expected ( C) and is insoluble in hot ethanol. What happened?

Diagnosis: You have likely formed 1,2-dibenzoylhydrazine (MP


C).
Root Cause: 
  • Reflux time was too long (>5 hours), allowing the product to react with the ester.

  • Hydrazine was limiting. If hydrazine boils off (it forms an azeotrope with water/ethanol), the ester-to-hydrazine ratio shifts, favoring the impurity. Fix: Ensure your condenser is efficient. Use a 1:2 molar ratio (Ester:Hydrazine).[1] Stop reflux exactly when the ester spot disappears on TLC [2].

Q2: The reaction mixture turned yellow/orange. Is this normal?

Diagnosis: Slight yellowing is common, but dark orange indicates oxidation. Root Cause: Hydrazine is sensitive to oxidation at high temperatures over long periods. Fix: Purge the reaction flask with Nitrogen/Argon before reflux. Ensure the hydrazine hydrate is fresh and clear, not yellowed, before starting.

Q3: I see an "oil" separating out instead of crystals during cooling.

Diagnosis: This is "oiling out," common when the product concentration is near the saturation point but the solvent composition isn't ideal for crystallization. Fix:

  • Reheat to dissolve the oil.

  • Add a seed crystal of pure benzohydrazide.

  • Cool very slowly to room temperature before using an ice bath. Rapid cooling traps impurities (like unreacted ester) which causes oiling [3].

Module 4: Decision Support Workflow

Use this logic flow to determine when to stop your experiment.

Troubleshooting_Decision_Tree Start Start Reflux (T = 0) Check2H Check TLC at 2 Hours (Solvent: EtOAc/Hex 1:1) Start->Check2H EsterVisible Ester Spot Visible? Extend Extend Reflux (+1 Hour) Check2H->Extend Yes (Ester Visible) Stop STOP HEATING Cool to 4°C Check2H->Stop No (Product Only) Yes Yes No No Check3H Check TLC at 3 Hours Extend->Check3H Check3H->Stop No Ester Warning WARNING: Do not exceed 5h Add more Hydrazine if ester remains Check3H->Warning Ester Persists

Figure 2: Decision tree for monitoring reflux time via Thin Layer Chromatography (TLC).

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from

  • Karpenko, Y. V., & Omelyanchyk, L. A. (2018).[2] Studying the Kinetics of Liquid Phase Hydrazinolysis of Butyl 2-(2R-9-oxoacridine-10(9H)-yl)acetates. Journal of Chemistry and Technologies. Retrieved from

  • Saeed, H. H., et al. (2022).[3][4] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.[1][2][3][4][5][6][7][8] Retrieved from

  • Narayana, B., et al. (2018).[2] Benzohydrazides: As potential bio-active agents.[2][6][7][8][9] The Pharma Innovation Journal. Retrieved from

Sources

Technical Guide: Stability & Handling of N'-(phenylacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of N'-(phenylacetyl)benzohydrazide (also known as 1-benzoyl-2-phenylacetylhydrazine). This guide is designed for researchers requiring high-fidelity control over their experimental conditions.

Compound Profile & Chemical Logic

N'-(phenylacetyl)benzohydrazide is an asymmetric 1,2-diacylhydrazine. Its stability profile is governed by the robustness of the hydrazine bridge (-NH-NH-) flanked by two carbonyl groups. While chemically more stable than simple hydrazides, it exhibits specific vulnerabilities in aqueous environments that must be managed to ensure experimental reproducibility.

  • Chemical Structure: Ph-CO-NH-NH-CO-CH

    
    -Ph
    
  • Molecular Weight: 254.29 g/mol

  • Key Instability Factors: Hydrolytic cleavage (pH-dependent), oxidative degradation, and dehydrative cyclization.

Solubility & Stock Preparation

The Primary Challenge: This compound exhibits poor water solubility due to the two hydrophobic phenyl rings. Direct dissolution in aqueous buffers often leads to micro-precipitation, which is a common source of "false negative" results in biological assays.

Optimized Solubilization Protocol

Do NOT attempt to dissolve directly in water or PBS. Follow this "Solvent-Shift" method:

  • Primary Solvent (Stock): Dissolve the solid compound in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) at a concentration of 10–50 mM.

    • Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the crystal lattice effectively.

  • Secondary Dilution (Working Solution): Dilute the stock into your aqueous buffer (e.g., PBS, HEPES) immediately prior to use.

    • Critical Limit: Maintain the final organic solvent concentration < 1% (v/v) to prevent precipitation.

    • Observation: If the solution turns cloudy, you have exceeded the solubility limit. Sonicate for 5 minutes or lower the concentration.

Solvent SystemSolubility RatingStability (Stock)Recommendation
Water / PBS Very Poor (< 0.1 mg/mL)N/AAvoid for stock prep.
DMSO Excellent (> 50 mM)High (months at -20°C)Recommended for stock.
Ethanol ModerateModerateUsable, but evaporation alters concentration.
Acetonitrile GoodHighSuitable for HPLC standards.

Aqueous Stability & Degradation Pathways

Once in aqueous solution, N'-(phenylacetyl)benzohydrazide is subject to three primary degradation mechanisms. Understanding these allows you to troubleshoot unexpected results.

A. Hydrolysis (pH Sensitive)

The central hydrazide linkage is susceptible to acid- or base-catalyzed hydrolysis.

  • Acidic pH (< 4): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, cleaving the molecule into Benzoic acid and Phenylacetic hydrazide (or Phenylacetic acid + Hydrazine in strong acid).

  • Basic pH (> 9): Hydroxide ions attack the carbonyls, leading to rapid degradation into Benzoate and Phenylacetate ions.

  • Neutral pH (6–8): The compound is kinetically stable. Half-life is typically > 24 hours, sufficient for most acute biological assays.

B. Oxidative Instability

The -NH-NH- moiety is a reducing agent. Presence of transition metals (Fe, Cu) or strong oxidants (peroxides) can lead to the formation of azo-derivatives or radical decomposition.

C. Dehydrative Cyclization (The "Hidden" Impurity)

Under specific conditions (high heat or presence of dehydrating agents like acidic impurities), the molecule can cyclize to form 2-benzyl-5-phenyl-1,3,4-oxadiazole . This is a common synthesis byproduct but can also form in solution if heated excessively.

Degradation Pathway Diagram

DegradationPathways Compound N'-(phenylacetyl)benzohydrazide (Intact Molecule) Hydrolysis Hydrolysis (pH < 4 or pH > 9) Compound->Hydrolysis Aqueous Solution Cyclization Cyclization (Heat / Dehydration) Compound->Cyclization Solid State / Heat BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid PhenylaceticAcid Phenylacetic Acid Hydrolysis->PhenylaceticAcid Hydrazine Hydrazine Hydrolysis->Hydrazine Oxadiazole 2-benzyl-5-phenyl- 1,3,4-oxadiazole Cyclization->Oxadiazole

Figure 1: Primary degradation pathways. Hydrolysis yields carboxylic acids, while dehydration yields the oxadiazole heterocycle.

Troubleshooting Guide

Scenario 1: "My assay results are inconsistent/variable."

  • Root Cause: Likely precipitation of the compound in the aqueous buffer.

  • Diagnostic: Check the tube against a dark background. Any turbidity indicates precipitation.

  • Fix: Reduce the final concentration or increase the DMSO percentage (if tolerated by the assay). Ensure the buffer is at room temperature, not cold, when adding the stock.

Scenario 2: "I see extra peaks on my HPLC chromatogram."

  • Root Cause: Hydrolysis has occurred during storage or sample prep.

  • Diagnostic: Look for peaks corresponding to Benzoic Acid (RT usually earlier than parent) or Phenylacetic Acid.

  • Fix: Prepare fresh working solutions daily. Ensure autosampler temperature is set to 4°C. Verify the pH of your mobile phase is not extremely acidic (< 2).

Scenario 3: "The compound lost activity after autoclaving."

  • Root Cause: Thermal degradation.

  • Fix: Never autoclave this compound. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate if using high DMSO).

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous working solution overnight? A: It is not recommended. While the compound is relatively stable at neutral pH, the risk of micro-precipitation or slow hydrolysis increases over time. Always prepare fresh dilutions from the DMSO stock.

Q: What is the best way to store the solid powder? A: Store at -20°C in a tightly sealed vial, protected from moisture. Hygroscopicity can accelerate hydrolysis even in the solid state.

Q: Is this compound light-sensitive? A: While not acutely photosensitive like fluorophores, hydrazides can be sensitive to UV-induced oxidation. Store stocks in amber vials or wrapped in foil as a precaution.

Q: How do I verify the purity of my stock? A: Use Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic rings).

  • Expectation: The parent compound should elute as a single major peak. Impurities (acids) will be more polar and elute earlier.

References

  • Chemical Structure & Identifiers: PubChem. N'-benzoyl-N-phenylbenzohydrazide (Structural Analog Reference). National Library of Medicine. Link

  • Oxadiazole Formation: Somogyi, L. (2019).[1][2] Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles. RSC Advances. Link

  • Hydrolysis Mechanisms: Iley, J. et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV). PMC. Link

  • General Hydrazide Stability: Kinetics and mechanism of acid-catalyzed hydrolysis. ResearchGate. Link

Sources

Technical Support Center: Minimizing Hydrolysis of Diacylhydrazines During Workup

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in synthetic chemistry: the hydrolytic degradation of diacylhydrazines during reaction workup. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design more robust experimental plans.

Introduction: The Stability Challenge of Diacylhydrazines

Diacylhydrazines are a vital class of compounds, notable for their applications as insecticides and their role as precursors in the synthesis of various heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.[1][2][3] Structurally, the diacylhydrazine moiety (-CO-NH-NH-CO-) confers a high degree of thermal and chemical stability, comparable to polyamides.[4][5] However, this stability is compromised under certain conditions, particularly exposure to acidic or basic aqueous environments during workup, which can lead to hydrolysis.

Hydrolysis cleaves the N-N bond and/or the amide bonds, leading to the formation of precursor hydrazides, carboxylic acids, and other by-products. This not only reduces the yield of the desired diacylhydrazine but also complicates purification, making it difficult to isolate the target compound in high purity. Understanding and controlling the factors that promote hydrolysis is therefore paramount for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with diacylhydrazines. Each answer provides a mechanistic explanation and a clear, actionable protocol.

Question 1: My NMR/LC-MS analysis shows significant amounts of starting hydrazide and carboxylic acid after workup. What is causing this?

This is a classic sign of diacylhydrazine hydrolysis. The amide-like linkages in the diacylhydrazine are susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.

Root Cause Analysis:
  • pH Extremes: The most common culprit is the use of strong acidic or basic solutions during the aqueous wash steps of your workup. For instance, washing with 1 M HCl to remove a basic starting material or 1 M NaOH to remove an acidic byproduct creates conditions ripe for hydrolysis.[4][6] The rate of hydrolysis for related structures like hydrazones is known to be acid-catalyzed.[7][8]

  • Elevated Temperatures: Performing extractions or washes at room temperature or higher can accelerate the rate of hydrolysis.[9] Chemical reactions, including degradation pathways, generally speed up with increased temperature.

  • Prolonged Exposure to Aqueous Phases: The longer your diacylhydrazine is in contact with the aqueous phase, the greater the opportunity for hydrolysis to occur, even under neutral pH conditions.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the general mechanism of acid-catalyzed hydrolysis, which breaks down the diacylhydrazine back into its precursors.

Hydrolysis Diacylhydrazine R-CO-NH-NH-CO-R' (Diacylhydrazine) Protonated Protonated Intermediate Diacylhydrazine->Protonated + H⁺ (from acid) Attack Nucleophilic Attack by H₂O Protonated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral + H₂O Cleavage Bond Cleavage Tetrahedral->Cleavage Rearrangement Products R-COOH + R'-CO-NH-NH₂ (Carboxylic Acid + Hydrazide) Cleavage->Products

Caption: Acid-catalyzed hydrolysis of a diacylhydrazine.

Troubleshooting Protocol: The "Cold and Quick" Workup

To minimize hydrolysis, the workup must be performed under conditions that disfavor the degradation reaction.

Step-by-Step Protocol:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This slows down all reaction rates, including hydrolysis.

  • Quenching (if applicable): If the reaction involves reactive reagents, quench them cautiously at low temperatures before adding any aqueous solution.

  • Extraction with Mild Solutions:

    • Instead of strong acids/bases, use milder alternatives for washing.

    • To remove excess base (e.g., triethylamine): Wash with ice-cold, saturated aqueous ammonium chloride (NH₄Cl) solution. Its pH is mildly acidic (around 4.5-5.5), which is often sufficient to protonate and extract common organic bases without being aggressive enough to cause significant hydrolysis.

    • To remove excess acid: Wash with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Its pH is mildly basic (around 8.3), effectively neutralizing acids without the harshness of NaOH.

  • Minimize Contact Time: Perform extractions swiftly. Do not let the biphasic mixture sit for extended periods. Shake, allow the layers to separate, and promptly drain the desired layer.

  • Brine Wash: After the mild acid/base washes, perform a final wash with ice-cold saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a cool water bath to prevent heating the product.

Question 2: My product seems to be degrading on the silica gel column during purification. How can I improve my chromatography?

This is a common issue for sensitive compounds. Standard silica gel is inherently acidic and its high surface area can catalyze the hydrolysis of diacylhydrazines, especially if the mobile phase contains protic solvents like methanol.

Root Cause Analysis:
  • Acidic Stationary Phase: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can promote degradation.

  • Protic Mobile Phase: Solvents like methanol or ethanol in the mobile phase can act as a proton source and a nucleophile, facilitating hydrolysis on the silica surface.

  • Long Residence Time: The longer the compound remains on the column, the more time it has to degrade.

Troubleshooting and Optimization of Chromatography
ParameterStandard Approach (Problematic)Recommended Approach (Solution)Rationale
Stationary Phase Standard Silica Gel (pH ~4-5)Neutralized Silica Gel: Slurry silica with 0.5-1% triethylamine in the eluent before packing.The triethylamine deactivates the acidic silanol sites, creating a more inert surface for the separation.[4][11]
Alumina (Basic or Neutral): Consider using alumina as an alternative stationary phase if the compound is stable under neutral to basic conditions.Alumina offers a different surface chemistry that may be less likely to catalyze hydrolysis for certain molecules.
Mobile Phase Hexane/Ethyl Acetate with MethanolAprotic Solvent Systems: Use gradients of hexane with ethyl acetate, dichloromethane, or acetone. Avoid alcohols if possible.Aprotic solvents lack acidic protons and reduce the likelihood of solvolysis/hydrolysis on the column.[12]
Technique Standard Column ChromatographyFlash Chromatography: Use a higher flow rate to minimize the time the compound spends on the stationary phase.Reduced residence time directly correlates with less opportunity for on-column degradation.
Gradient Elution: Start with a non-polar mobile phase and gradually increase polarity. This ensures the compound elutes as a sharp band as quickly as possible once the appropriate polarity is reached.This is more efficient than isocratic elution for minimizing band broadening and elution time.
Visualizing the Chromatography Decision Process

Chromatography Start Isolate Diacylhydrazine Check_Stability Compound Stable on TLC Plate? Start->Check_Stability Standard_Column Proceed with Standard Silica Gel Chromatography Check_Stability->Standard_Column Yes Troubleshoot Degradation Observed Check_Stability->Troubleshoot No End Pure Product Standard_Column->End Neutralize_Silica Option 1: Neutralize Silica (1% Et₃N in Eluent) Troubleshoot->Neutralize_Silica Change_Stationary Option 2: Change Stationary Phase (e.g., Neutral Alumina) Troubleshoot->Change_Stationary Optimize_Mobile Option 3: Use Aprotic Mobile Phase Troubleshoot->Optimize_Mobile Neutralize_Silica->End Change_Stationary->End Optimize_Mobile->End

Caption: Decision workflow for chromatographic purification.

Question 3: Are there alternative workup strategies that avoid aqueous extraction altogether?

Yes, for particularly sensitive diacylhydrazines or reactions where byproducts are non-polar, non-aqueous workups can be highly effective.

Alternative Workup Protocols:
  • Direct Filtration and Concentration:

    • Applicability: This method is ideal when the desired product is soluble in the reaction solvent, but byproducts (like triethylamine hydrochloride) are not.

    • Protocol:

      • Upon reaction completion, cool the mixture.

      • Filter the reaction slurry through a pad of Celite® or a fritted glass funnel to remove precipitated salts.

      • Wash the filter cake with a small amount of cold, anhydrous reaction solvent.

      • Combine the filtrates and concentrate in vacuo. The resulting crude product can often be purified directly by chromatography or recrystallization.

  • Solid-Phase Scavenging:

    • Applicability: Useful for removing specific types of impurities (e.g., excess acid chloride, amine, or isocyanate) without an aqueous wash.

    • Protocol:

      • After the reaction is complete, add a solid-supported scavenger resin to the reaction mixture.

        • Amine scavengers (e.g., Tris(2-aminoethyl)amine, polymer-bound): To remove excess acid chloride.

        • Isocyanate scavengers (e.g., aminomethylated polystyrene): To remove excess isocyanate.

        • Acid scavengers (e.g., polymer-bound carbonate): To remove excess acid.

      • Stir the mixture for a specified time (typically 1-4 hours) at room temperature.

      • Filter off the resin.

      • Concentrate the filtrate to obtain the crude product.

  • Solid Phase Extraction (SPE):

    • Applicability: A powerful technique for separating the desired product from impurities based on differences in polarity.[13]

    • Protocol:

      • Concentrate the reaction mixture to dryness and re-dissolve it in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

      • Load this solution onto a pre-conditioned silica or alumina SPE cartridge.

      • Wash the cartridge with a non-polar solvent (e.g., hexanes) to elute non-polar impurities.

      • Elute the desired diacylhydrazine product with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate).

      • Highly polar impurities will remain on the cartridge.

      • Concentrate the product-containing fraction.

By implementing these informed strategies, you can significantly improve the yield and purity of your diacylhydrazine products, ensuring the integrity of your synthetic outcomes.

References
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Al-Snafi, A. E. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. ACS Omega. Retrieved from [Link]

  • Asai, S., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers. Retrieved from [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • El-Sayed, M. A., et al. (2022). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2021). One step extraction followed by HPLC-ESI-MS/MS for multi-residue analysis of diacylhydrazine insecticides in water, sediment, and aquatic products. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Asai, S., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). PubMed. Retrieved from [Link]

  • Hu, Z., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules. Retrieved from [Link]

  • Kuntz, K. W., & Wipf, P. (2004). Preparation of Pivaloyl Hydrazide. Organic Syntheses. Retrieved from [Link]

  • Dirat, O., et al. (1997). The preparation of 1,2-diacyl-2- (t-alkyl) hydrazines. Google Patents.
  • Oreate AI. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Retrieved from [Link]

  • Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]

  • Geesi, M. H. (2020). Scheme 1 Synthetic procedures for preparation of diacylhydrazine derivatives as potential PHD2 inhibitors. ResearchGate. Retrieved from [Link]

  • Hu, J., et al. (2009). Hydrolysis and photolysis of diacylhydrazines-type insect growth regulator JS-118 in aqueous solutions under abiotic conditions. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Diacylhydrazine insecticide. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Chromatography. Retrieved from [Link]

  • Ashenhurst, J. (2010). Five Key Factors That Influence Acidity. Master Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Concepts, Acidic and Basic Strength of organic compounds. Retrieved from [Link]

  • Hu, J., et al. (2009). Hydrolysis and Photolysis of Diacylhydrazines-Type Insect Growth Regulator JS-118 in Aqueous Solutions under Abiotic Conditions. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Hydrolysis-and-Photolysis-of-Diacylhydrazines-Type-Hu-Song/73c9f2b84260f89025e171b3e809328224b7528e](https.seman ticscholar.org/paper/Hydrolysis-and-Photolysis-of-Diacylhydrazines-Type-Hu-Song/73c9f2b84260f89025e171b3e809328224b7528e)
  • Kresge, A. J., & Tang, Y. C. (1980). The mechanism of hydrolysis of hydrazonolactones. Journal of the American Chemical Society.
  • Singh, S., et al. (2023). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. LinkedIn. Retrieved from [Link]

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Validation & Comparative

Technical Guide: FTIR Characterization of Amide I & II in Diacylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of Amide I and II bands in diacylhydrazines (DAHs), contrasting them with standard secondary amides. It is designed for researchers requiring precise structural elucidation of hydrazine-based pharmacophores and agrochemicals.

Executive Summary: The Diacylhydrazine Advantage

Diacylhydrazines (


) represent a unique class of "double amides" where two amide groups are linked via a hydrazine (

) bond.[1] Unlike standard secondary amides (

), DAHs exhibit vibrational coupling between the two carbonyl moieties.

Core Differentiator: The "performance" of DAH spectral analysis lies in its ability to detect conformational isomers (rotamers). While a secondary amide typically yields a single Amide I peak, a diacylhydrazine often produces a split Amide I band (symmetric and asymmetric stretching) or distinct shifts dependent on cis-cis, cis-trans, or trans-trans geometry. This provides a self-validating mechanism for determining solution-state conformation, a critical parameter for biological activity (e.g., ecdysone agonist potency).

Mechanistic Analysis: DAH vs. Secondary Amides

The Coupling Effect

In a standard secondary amide, the Amide I mode is localized. In DAHs, the N-N bond allows vibrational energy transfer between the two carbonyls.

  • Secondary Amide: Single

    
     oscillator 
    
    
    
    Single Amide I peak (~1650 cm⁻¹).
  • Diacylhydrazine: Two coupled

    
     oscillators 
    
    
    
    Potential for doublet (Symmetric
    
    
    and Asymmetric
    
    
    ).
Conformational Sensitivity

The N-N bond has restricted rotation, leading to three primary planar conformers. The FTIR signature changes based on the angle between the carbonyl dipoles.

  • Trans-Trans (t-t): Carbonyls are anti-parallel. often centrosymmetric.

    
     is IR inactive (Raman active); 
    
    
    
    is IR active. Result: Single, strong Amide I peak.
  • Cis-Trans (c-t): Carbonyls are orthogonal or roughly 90°. Both modes are IR active.[2] Result: Split Amide I band (Doublet).

  • Cis-Cis (c-c): Carbonyls are parallel. Large net dipole change. Result: Strong IR activity, often shifted to higher wavenumbers due to dipole-dipole repulsion.

Visualizing the Pathway

The following diagram illustrates the structural logic determining the spectral output.

DAH_Conformation Start Diacylhydrazine Sample NN_Bond N-N Bond Rotation Start->NN_Bond TT Trans-Trans (t-t) (Anti-parallel Dipoles) NN_Bond->TT Steric Bulk (Low) CT Cis-Trans (c-t) (Orthogonal Dipoles) NN_Bond->CT N-Alkylation CC Cis-Cis (c-c) (Parallel Dipoles) NN_Bond->CC Cyclic Constraint Spec_TT Single Amide I Peak (Asym only) TT->Spec_TT Inversion Center Spec_CT Split Amide I (Doublet) (Sym + Asym) CT->Spec_CT Symmetry Breaking Spec_CC Shifted Single/Doublet (Dipole Repulsion) CC->Spec_CC Max Dipole

Figure 1: Logic flow connecting N-N bond rotation to observable FTIR spectral signatures.

Comparative Data: Characteristic Peaks

The following tables synthesize data for aromatic (e.g., dibenzoylhydrazine) and aliphatic (e.g., diacetylhydrazine) systems.

Table 1: Diacylhydrazines vs. Secondary Amides
FeatureSecondary Amide (

)
Diacylhydrazine (

)
Mechanistic Cause
Amide I (

)
1640–1680 cm⁻¹ (Single broad band)1630–1700 cm⁻¹ (Often Split/Doublet)Vibrational coupling of two C=O groups across N-N bond.
Amide II (

)
1530–1550 cm⁻¹ (Strong, broad)1520–1560 cm⁻¹ (Variable intensity)Coupling of N-H bending with C-N stretching; sensitive to H-bonding network.
N-H Stretch 3270–3330 cm⁻¹ 3150–3250 cm⁻¹ DAHs often form intramolecular H-bonds (5-membered rings) in cis-trans forms, lowering frequency.
Amide III 1200–1300 cm⁻¹1200–1280 cm⁻¹Mixed mode (N-H bend / C-N stretch); less diagnostic.
Table 2: Substituent Effects on DAH Amide I
Substituent TypeFrequency Range (cm⁻¹)Notes
Aliphatic (e.g., Diacetyl)1690 – 1720Higher frequency due to lack of conjugation. Often shows clear splitting (~20 cm⁻¹ gap).
Aromatic (e.g., Dibenzoyl)1630 – 1670Lower frequency due to

-conjugation with phenyl rings.
N-Alkylated 1650 – 1690Steric bulk forces cis-trans or cis-cis rotamers; disrupts intermolecular H-bonding.

Validated Experimental Protocol

To reliably distinguish DAH conformations, you must control the physical state. Solid-state (KBr) often locks the molecule in the most stable crystal conformer (usually trans-trans), while solution state allows dynamic equilibrium.

Workflow Diagram

FTIR_Protocol cluster_Solid Path A: Solid State (Crystal Structure) cluster_Liquid Path B: Solution (Equilibrium) Prep Sample Preparation KBr KBr Pellet (1:100 ratio) Dry Press Prep->KBr ATR ATR (Diamond Crystal) High Pressure Prep->ATR Solvent Non-polar Solvent (CCl4/CHCl3) Avoids H-bond interference Prep->Solvent Acq Acquisition (4 cm⁻¹ res, 64 scans) KBr->Acq ATR->Acq Cell CaF2 Liquid Cell (0.1 - 0.5mm path) Solvent->Cell Cell->Acq Process Data Processing (Baseline Corr -> 2nd Derivative) Acq->Process Analysis Peak Analysis Check for Splitting Process->Analysis

Figure 2: Dual-path workflow for distinguishing crystal packing effects from intrinsic molecular conformation.

Step-by-Step Methodology
1. Solid State Analysis (Baseline)
  • Goal: Establish the spectral signature of the thermodynamically stable crystal conformer.

  • Method: Grind 1-2 mg of DAH with 200 mg dry KBr. Press into a transparent pellet.

  • Critical Check: Ensure no moisture bands (3400 cm⁻¹) obscure the N-H stretch.

  • Expectation: Sharp peaks.[3][4] Likely trans-trans (single Amide I) for symmetric DAHs.

2. Solution State Analysis ( conformation Check)
  • Goal: Observe rotamer equilibrium and intramolecular H-bonding.

  • Solvent: Use Chloroform (

    
    )  or Carbon Tetrachloride (
    
    
    
    )
    . Avoid DMSO or Methanol as they form strong intermolecular H-bonds that mask intrinsic coupling.
  • Concentration: 10 mM to 50 mM. High concentrations risk dimerization.

  • Protocol:

    • Collect background spectrum of pure solvent.

    • Inject sample into a

      
       or 
      
      
      
      liquid cell (0.1 mm spacer).
    • Subtract solvent spectrum.

  • Analysis: Look for the emergence of a shoulder or split in the Amide I band (1650-1700 cm⁻¹). A doublet indicates the presence of cis-trans or cis-cis conformers stabilized by intramolecular H-bonding.

3. Second Derivative Analysis (Resolution)
  • Why: Amide I bands are broad. Subtle splitting is often hidden in the linewidth.

  • Action: Apply a Savitzky-Golay second derivative (7-9 point window).

  • Result: Negative peaks in the 2nd derivative correspond to band centers. This will reveal hidden doublets in the Amide I region.

References

  • Deka, J. K. R., Sahariah, B., & Sarma, B. K. (2024).[1] Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines. Journal of Organic Chemistry. Link

  • Myshakina, N. S., Ahmed, Z., & Asher, S. A. (2008).[5] Dependence of Amide Vibrations on Hydrogen Bonding. Journal of Physical Chemistry B. Link

  • Smith, B. C. (2020).[3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Link

  • Deflores, L. P., et al. (2009). Amide I'-II' 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society.[6] Link

  • NIST Chemistry WebBook. 1,2-Diacetylhydrazine IR Spectrum. National Institute of Standards and Technology.[7] Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of Brominated Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Brominated hydrazides are a critical scaffold in medicinal chemistry, frequently serving as precursors for antimicrobial, antiviral, and anticancer agents (e.g., isoniazid analogs). In drug development, verifying the structural integrity of these compounds is paramount.

This guide provides a technical deep-dive into the mass spectrometry (MS) behavior of brominated hydrazides. Unlike standard organic molecules, these compounds present a unique isotopic "fingerprint" due to the natural abundance of bromine isotopes (


 and 

). Mastering this fragmentation pattern allows researchers to unequivocally confirm the presence of the halogen and map the stability of the hydrazide linker (

).

Theoretical Basis: The Bromine Signature

Before analyzing fragmentation, one must recognize the parent ion signature. Bromine exists as two stable isotopes with nearly identical natural abundance:

  • 
     : ~50.7%[1]
    
  • 
     : ~49.3%[1]
    
The "Doublet" Phenomenon

In any mass spectrum (ESI or EI), a singly brominated hydrazide will not appear as a single molecular ion peak (


). Instead, it appears as a 1:1 doublet  separated by 2 mass units (

and

).
  • Implication: If your parent ion is a singlet, your synthesis failed to incorporate bromine.

  • Persistence: This doublet pattern persists in every fragment ion that retains the bromine atom, serving as an internal tracer for the aromatic moiety.

Fragmentation Mechanisms (The "Performance")

The fragmentation of brominated hydrazides (e.g., 4-bromobenzohydrazide) under Collision-Induced Dissociation (CID) follows specific, predictable pathways driven by the stability of the resulting cations.

Primary Pathway: Acylium Ion Formation ( -Cleavage)

The most dominant pathway is the cleavage of the amide bond (


). The electronegativity of the carbonyl oxygen and the resonance stability of the aromatic ring drive this cleavage.
  • Mechanism: The bond between the carbonyl carbon and the hydrazinic nitrogen breaks.

  • Result: Formation of the 4-bromobenzoyl cation (acylium ion).

  • Signal: A high-intensity doublet at

    
     183 and 185 (for 4-bromobenzohydrazide).
    
Secondary Pathway: Phenyl Cation Formation (Decarbonylation)

Following the formation of the acylium ion, the fragment often undergoes a secondary elimination of carbon monoxide (CO, neutral loss of 28 Da).

  • Mechanism: The acylium ion ejects a CO molecule.

  • Result: Formation of the 4-bromophenyl cation .

  • Signal: A doublet at

    
     155 and 157.
    
Tertiary Pathway: N-N Bond Cleavage

While less favorable than acylium formation, the weak


 bond can cleave, particularly in ESI-MS.
  • Mechanism: Homolytic or heterolytic cleavage of the hydrazine linker.

  • Result: Formation of a protonated amide species (

    
    ) or radical cations depending on ionization mode.
    
Diagram: Fragmentation Pathways

The following Graphviz diagram illustrates the hierarchical fragmentation logic.

FragmentationPathway cluster_legend Key Parent Parent Ion (M+H)+ [Ar-CO-NH-NH2] Isotope Ratio 1:1 Acylium Acylium Ion [Ar-C≡O]+ Base Peak (Typical) Parent->Acylium α-Cleavage (C-N break) Amide Protonated Amide [Ar-CO-NH3]+ Parent->Amide N-N Cleavage Hydrazine Neutral Loss [N2H4 or NH3] Parent->Hydrazine Neutral Loss Phenyl Phenyl Cation [Ar]+ Secondary Fragment Acylium->Phenyl - CO (Decarbonylation) CO Neutral Loss [CO (28 Da)] Acylium->CO Ar = Brominated Aromatic Ring Ar = Brominated Aromatic Ring

Caption: Hierarchical fragmentation pathway of brominated benzohydrazides under ESI-MS/MS conditions, highlighting the transition from parent ion to stable acylium and phenyl cations.

Comparative Performance Analysis

To validate the identity of a brominated hydrazide, one must compare its spectral "performance" against analogs. The table below contrasts the brominated species with chlorinated and non-halogenated alternatives.

FeatureBrominated Hydrazide (

)
Chlorinated Hydrazide (

)
Non-Halogenated Hydrazide
Isotopic Pattern (M:M+2) 1:1 Ratio (Distinct Doublet)3:1 Ratio (M is 3x higher than M+2)Single Peak (No M+2 significant)
Base Peak Identity Bromobenzoyl Cation (Doublet)Chlorobenzoyl Cation (3:1 Doublet)Benzoyl Cation (Singlet)
C-X Bond Stability Moderate. Br is rarely lost in primary fragmentation.Strong. Cl is rarely lost.N/A
Diagnostic Value High. Doublet confirms Br presence immediately.High. 3:1 ratio confirms Cl.Low. Requires accurate mass for confirmation.
Neutral Losses

(32 Da),

(17 Da),

(28 Da)
SameSame

Experimental Protocols

This section details a self-validating workflow for analyzing these compounds using ESI-MS.

Sample Preparation
  • Solvent: Methanol (LC-MS grade) is preferred due to excellent solubility of hydrazides and ionization efficiency.

  • Concentration: Prepare a stock solution at 1 mg/mL, then dilute to 10 µg/mL (10 ppm) for direct infusion.

  • Additive: Add 0.1% Formic Acid to promote protonation (

    
    ).
    
Instrument Parameters (ESI-QTOF or Triple Quad)
  • Ionization Mode: Positive ESI (

    
    ). Hydrazides are basic and protonate easily.
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CID):

    • Low (10-15 eV): Retains parent ion doublet for confirmation.

    • High (25-40 eV): Forces fragmentation to generate the acylium and phenyl cations.

Workflow Diagram

The following diagram outlines the logical flow for experimental validation.

ExperimentalWorkflow Sample Sample Prep (MeOH + 0.1% FA) ESI ESI Source (Positive Mode) Sample->ESI MS1 MS1 Scan Check for 1:1 Doublet ESI->MS1 Selection Precursor Selection Select M and M+2 MS1->Selection CID Collision Cell (15-30 eV) Selection->CID Isolate Isotopes Detection Detector Analyze Fragment Ratios CID->Detection Generate Fragments Detection->Sample Re-optimize if signal low

Caption: Step-by-step experimental workflow for the structural validation of brominated hydrazides using ESI-MS/MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromobenzoic acid hydrazide. National Institute of Standards and Technology. [Link]

  • Clark, J. (2020). Mass Spectra - The M+2 Peak (Bromine and Chlorine Isotopes). Chemguide. [Link]

  • LibreTexts Chemistry. (2023).[2] Mass Spectrometry Fragmentation Patterns. [Link]

  • Holcapek, M., et al. (2010). Fragmentation behavior of N-acylhydrazones in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on hydrazone/hydrazide linker stability). [Link]

Sources

Publish Comparison Guide: Melting Point Range Validation for 3-bromo-N'-(phenylacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation protocol for the melting point determination of 3-bromo-N'-(phenylacetyl)benzohydrazide , a diacylhydrazine derivative often utilized as a pharmacophore in antimicrobial and anticancer research.

Executive Summary & Technical Context

3-bromo-N'-(phenylacetyl)benzohydrazide is a diacylhydrazine synthesized via the condensation of 3-bromobenzohydrazide and phenylacetyl chloride. Unlike simple hydrazones, diacylhydrazines possess a rigid N-N linkage flanked by two carbonyls, making them prone to polymorphism and thermal decomposition prior to melting.

Accurate melting point (MP) validation is not merely a purity check; it is a critical control point (CCP) for identifying solid-state forms (polymorphs) that affect bioavailability. This guide compares the industry-standard Capillary Method (USP <741>) against the advanced Differential Scanning Calorimetry (DSC) method, recommending a hybrid validation workflow.

Comparative Analysis: Capillary vs. DSC

The following table contrasts the two primary methodologies for validating the thermal profile of 3-bromo-N'-(phenylacetyl)benzohydrazide.

FeatureMethod A: Capillary Melting Point (Standard)Method B: Differential Scanning Calorimetry (DSC) (Advanced)
Principle Visual observation of phase transition (Solid

Liquid) in a heated oil bath/block.
Measurement of heat flow difference between sample and reference vs. temperature.[1]
Precision

0.5 – 1.0 °C (Subjective endpoint)

0.1 °C (Quantitative onset/peak)
Sample Req. Large (mg scale), destructive.Small (2–5 mg), destructive.
Polymorph Detection Poor. Subtle phase changes often missed.Excellent. Detects glass transitions (

) and recrystallization exotherms.
Decomposition Difficult to distinguish from melting (browning/gas).Clearly separable as non-reversible exothermic/endothermic events.
Throughput High (3–4 samples simultaneously).Low (1 sample/run, ~30-60 mins).
Cost Low (Equipment <$2k).High (Equipment >$50k).
Verdict Suitable for Routine QC (Pass/Fail).Essential for Validation & Characterization .

Experimental Protocols

Synthesis Context (Source Verification)

To validate the MP, one must first ensure the chemical identity. The compound is typically prepared as follows:

  • Reactants: 3-Bromobenzohydrazide (1.0 eq) + Phenylacetyl chloride (1.1 eq).

  • Solvent: Anhydrous THF or Dichloromethane with Et

    
    N base.
    
  • Workup: Precipitate in cold water, wash with NaHCO

    
    , recrystallize from Ethanol/DMF.
    
  • Target Structure:

    
     (MW: ~333.18  g/mol ).
    
Protocol A: Capillary Method (USP <741> Class Ia)

Objective: Determine the MP range (Onset to Clear Point) for routine lot release.

  • Preparation: Grind the dry sample into a fine powder. Fill a thin-walled capillary tube to a height of 3 mm. Compact by tapping.

  • Apparatus Setup: Use a calibrated digital melting point apparatus (e.g., Stuart SMP30 or Mettler Toledo MP50).

  • Ramp 1 (Fast): Heat at 10 °C/min to 150 °C to estimate the approximate MP.

  • Ramp 2 (Validation): Cool to 140 °C. Ramp at 1.0 °C/min .

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid.

  • Acceptance Criteria: The range (Clear Point - Onset) must be

    
     °C.
    
    • Expected Range:178–182 °C (Typical for diacylhydrazine analogs; specific value depends on polymorph).

Protocol B: DSC Validation (Thermodynamic Characterization)

Objective: Identify purity, solvates, and decomposition onset.

  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Calibration: Indium standard (

    
     °C, 
    
    
    
    J/g).
  • Sample Prep: Weigh 2.0–4.0 mg of sample into a Tzero Aluminum Pan . Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10.0 °C/min to 250 °C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis:

    • Integrate the main endothermic peak (Melting).

    • Note

      
       (extrapolated onset temperature) and 
      
      
      
      .
    • Purity Calculation: Use Van’t Hoff equation analysis on the leading edge of the melting peak (if purity >98%).

Validation Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating the material based on thermal behavior.

MP_Validation Start Crude 3-bromo-N'-(phenylacetyl)benzohydrazide Drying Vacuum Dry (60°C, 4h) Remove Solvent Residues Start->Drying Capillary Capillary MP Scan (1°C/min ramp) Drying->Capillary Decision1 Range < 2°C? Capillary->Decision1 DSC_Check Run DSC Analysis (Identify Polymorphs) Decision1->DSC_Check Yes Result_Fail FAIL: Recrystallize Decision1->Result_Fail No (Wide Range) Complex_Thermal Complex Thermogram? (Split peaks / Exotherms) DSC_Check->Complex_Thermal Result_Pass PASS: Release Lot (Single Endotherm) Result_Fail->Drying Reprocess Complex_Thermal->Result_Pass No (Sharp Peak) Decomp Decomposition Detected (Validate Synthesis) Complex_Thermal->Decomp Exotherm Polymorph Polymorph Mixture (Adjust Crystallization Solvent) Complex_Thermal->Polymorph Double Endotherm Polymorph->Drying Reprocess

Caption: Logical workflow for validating melting point integrity, distinguishing between simple impurities, decomposition, and polymorphism.

Data Interpretation & Troubleshooting

Interpreting the DSC Thermogram
  • Sharp Endotherm (

    
    ):  Indicates high purity crystalline material.
    
  • Broad Endotherm (Wide shoulder): Indicates impurities or solvent entrapment (check TGA).

  • Double Peak: Indicates a mixture of polymorphs (e.g., Form I and Form II). Hydrazides often crystallize in different conformers (syn/anti) depending on the solvent.

  • Exotherm immediately following Endotherm: Indicates melting followed by decomposition. Caution: Do not use this MP for thermodynamic purity calculations.

Common Pitfalls
  • Heating Rate Error: Using a fast ramp (>5 °C/min) in capillary mode causes "thermal lag," resulting in an artificially high observed MP.

  • Sample Packing: Loose packing in capillary tubes leads to uneven heat transfer and wider ranges.

  • Decomposition: Diacylhydrazines can dehydrate to 1,3,4-oxadiazoles at high temperatures. If the sample turns brown/black before melting, the MP is invalid; report as "Decomposition Point" (

    
    ).
    

References

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1][2][3] Journal of Thermal Analysis and Calorimetry.

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (Validation of hydrazide polymorphs via DSC).

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (Chapter on Thermal Analysis). Cengage Learning.
  • BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. (Context on hydrazide impurities).

Sources

Safety Operating Guide

3-bromo-N'-(phenylacetyl)benzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-bromo-N'-(phenylacetyl)benzohydrazide is a halogenated, nitrogenous organic solid. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Operational Directive:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the reducing nature of the hydrazide moiety.

  • MANDATORY: Segregate into the "Halogenated Solid" waste stream for high-temperature incineration.

Chemical Hazard Profile (SAR Analysis)

As a Senior Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for niche library compounds like this are often sparse, we apply Structure-Activity Relationship (SAR) principles to determine the safety protocol.

FeatureChemical MoietyHazard Implication
Halogenation Aryl Bromide (Br)Environmental Toxin: Combustion releases Hydrogen Bromide (HBr). Requires incineration with acid gas scrubbers.
Reactivity Hydrazide (-CONHNHCO-)Reducing Agent: Potential for exothermic reaction with oxidizers. Potential mutagenic properties.[1][3]
Physical State Solid (Crystalline)Inhalation Risk: Fine dusts are respiratory irritants. Use a fume hood.

Pre-Disposal Stabilization & Handling

Before moving the material to the central waste area, you must stabilize the compound to prevent accidental exposure or reactivity.

A. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11mm min)Protects against organic permeation.
Respiratory N95 (if powder) or Fume HoodPrevents inhalation of particulates.
Eye Protection Chemical Splash GogglesPrevents ocular contact from dust/aerosols.
Body Lab Coat (Tyvek optional)Prevents contamination of street clothes.
B. Segregation Logic (The "Why")

You must segregate this compound from Oxidizers .

  • Mechanism: The hydrazine backbone contains nitrogen atoms with lone pairs capable of donation. In the presence of strong oxidizers (e.g., KMnO4, HNO3), this compound can act as a reducing agent, leading to rapid heat generation and the release of nitrogen gas (

    
    ) or nitrogen oxides (
    
    
    
    ).

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Step 1: Container Selection
  • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Note: Avoid metal containers if the compound is wet or in solution, as free bromide ions (if degradation occurs) can be corrosive.

Step 2: Labeling
  • Affix a hazardous waste tag immediately.

  • Primary Constituent: 3-bromo-N'-(phenylacetyl)benzohydrazide.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3][4]

  • Critical Note on Tag: Write "HALOGENATED ORGANIC SOLID" clearly. This alerts the disposal contractor to use the correct incinerator feed.

Step 3: Transfer
  • Transfer the solid waste inside a chemical fume hood.

  • If the material is in solution (e.g., dissolved in DMSO or DCM), pour it into the Halogenated Solvent carboy. Do not pour into the Non-Halogenated stream.

Step 4: Decontamination
  • Wipe down the exterior of the waste container with a damp paper towel.

  • Dispose of the paper towel in the Solid Hazardous Waste bin (contaminated debris), not the regular trash.

Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalLogic Start Waste Generation: 3-bromo-N'-(phenylacetyl)benzohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution (DMSO/DCM) StateCheck->Liquid Analysis Chemical Analysis: Contains Bromine (Br) Solid->Analysis Liquid->Analysis StreamSolid Stream A: Halogenated Organic Solid Analysis->StreamSolid If Solid StreamLiq Stream B: Halogenated Solvent Waste Analysis->StreamLiq If Liquid Destruction Final Destruction: High-Temp Incineration (w/ Acid Scrubbers) StreamSolid->Destruction StreamLiq->Destruction

Figure 1: Decision tree for classifying halogenated hydrazide waste streams to ensure proper downstream incineration.

Regulatory Framework & Emergency Response

RCRA Classification

While this specific compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated under Generator Knowledge as a characteristic hazardous waste due to toxicity and halogen content.

  • Waste Code: If a generic code is required by your facility, D001 (Ignitable, if in solvent) or F002 (Spent Halogenated Solvents, if dissolved) are common. For the pure solid, it is often coded as Non-Regulated Hazardous Waste or assigned a state-specific code for halogenated organics.

Spill Response Protocol
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Contain: Cover the spill with a spill pad or inert absorbent (Vermiculite).

  • Clean: Scoop material into a waste jar.

  • Wash: Clean the surface with soap and water; collect the rinsate as Halogenated Liquid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-bromo-N'-(phenylacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Structural Analogy

Understanding the potential risks of 3-bromo-N'-(phenylacetyl)benzohydrazide begins with deconstructing its chemical architecture. The hazards are inferred from its primary functional groups: the benzohydrazide moiety and the bromo-aromatic system.

  • The Hydrazide Core: Hydrazine and its derivatives are a class of compounds that demand significant respect. They are recognized as being potentially toxic and corrosive.[2][3] Anhydrous hydrazine, for example, is extremely destructive to the mucous membranes and the upper respiratory tract.[2] While our compound is a more complex derivative, the reactivity of the hydrazide group necessitates precautions against inhalation, ingestion, and skin contact.[2][4] The general safety profile for related compounds like 4-bromobenzohydrazide indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • The Bromo-Aromatic System: The presence of a bromine atom on the benzene ring classifies this compound as a halogenated aromatic. Such compounds can present environmental hazards and require specific disposal protocols.[6] Bromine-containing waste should not be disposed of via standard drains and requires treatment as hazardous chemical waste.[6][7] Furthermore, the compound is likely a solid, meaning airborne dust presents a primary route of exposure.

Based on this analysis, 3-bromo-N'-(phenylacetyl)benzohydrazide should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8][9]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial. The following table summarizes the minimum required equipment for handling this compound.

Task / ConditionHead/Face ProtectionEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid N/AChemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)[2]Flame-resistant lab coat, fully buttoned[1][2]Required if not in a fume hood (e.g., N95 or P1 dust mask)[10]
Working with Solutions Face shield (if splash hazard exists)[4]Chemical safety goggles[11]Chemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over lab coatN/A (if handled in a certified chemical fume hood)
Cleaning Spills Face shieldChemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges[2]
Detailed PPE Specifications:
  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[1][11][12] When there is a risk of splashing, such as during solution preparation or transfer, supplement this with a face shield.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves offer good protection against a range of organic compounds.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use.[5] After handling the compound, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[5][13]

  • Body Protection: A flame-resistant lab coat, kept fully buttoned, is the minimum requirement.[1] Ensure that your legs and feet are fully covered; no shorts, skirts, or open-toed shoes are permitted in the laboratory.[1][13]

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne particulates, all handling of the solid compound should be performed within a certified chemical fume hood.[4] This engineering control is the most effective way to minimize inhalation exposure. If a fume hood is not available, a suitable air-purifying respirator must be used.[2][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Review Safety Information (SDS of Analogs, This Guide) B Verify Fume Hood Certification & Emergency Equipment Accessibility A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Designate & Prepare Work Area C->D E Carefully Weigh Solid Compound (Minimize Dust Generation) D->E F Prepare Solution or Perform Reaction E->F G Segregate & Label Chemical Waste F->G H Decontaminate Glassware & Work Surfaces G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for 3-bromo-N'-(phenylacetyl)benzohydrazide.

Protocol Details:
  • Preparation:

    • Before beginning, review this guide and the SDS of related compounds like 4-bromobenzohydrazide.[12]

    • Ensure that emergency equipment, including an eyewash station and safety shower, is unobstructed and has been recently tested.[13][14]

    • Don all required PPE as outlined in the table above.

  • Execution (inside a chemical fume hood):

    • Always work within a properly functioning and certified chemical fume hood.[4]

    • When weighing the solid, use a micro-spatula and handle the container gently to minimize the creation of airborne dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container of the chemical tightly closed when not in use.[7][8]

  • Post-Procedure:

    • Upon completion of your work, decontaminate all surfaces and equipment.

    • Remove PPE carefully, avoiding contamination of your skin or clothing, and dispose of single-use items in the appropriate waste stream.[14]

    • Always wash your hands with soap and water after removing gloves and before leaving the laboratory.[1][13]

Emergency and Disposal Plans

Emergency Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][8] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

  • Spills: Evacuate the immediate area. For a small spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[15] Do not attempt to clean up large spills yourself; follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All materials contaminated with 3-bromo-N'-(phenylacetyl)benzohydrazide, including excess solid, solutions, and used consumables (gloves, paper towels, pipette tips), must be collected as hazardous waste.[13][15]

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for waste collection.[15] The label should include the chemical name and associated hazards.

  • Disposal Method: Brominated organic compounds should not be poured down the drain.[7] They must be disposed of through a licensed hazardous waste management provider, likely via incineration at a facility equipped with appropriate emission controls to handle halogenated by-products.[6]

By implementing these rigorous safety and handling protocols, you can confidently and safely incorporate 3-bromo-N'-(phenylacetyl)benzohydrazide into your research endeavors, ensuring a secure environment for discovery.

References

  • Title: Lab Safety Rules and Guidelines Source: Conduct Science URL: [Link]

  • Title: Laboratory Safety Rules and Guidelines - Conduct Science Source: Conduct Science URL: [Link]

  • Title: School Chemistry Laboratory Safety Guide - CDC Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield Source: California State University, Bakersfield URL: [Link]

  • Title: Hydrazine - Risk Management and Safety Source: University of California, Los Angeles URL: [Link]

  • Title: Personal Protective Equipment | US EPA Source: United States Environmental Protection Agency URL: [Link]

  • Title: What is bromine and what are the safe disposal and recycling methods? - Ideal Response Source: Ideal Response URL: [Link]

  • Title: Method for the bromination of aromatic compound - Google Patents Source: Google Patents URL
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